Geranyllinalool
Description
Structure
3D Structure
Properties
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXAJNQKSIPGB-HQSZAHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883645 | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-21-9, 68931-30-6 | |
| Record name | Geranyllinalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyllinalool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 68931-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYLLINALOOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Geranyllinalool
For Researchers, Scientists, and Drug Development Professionals
Geranyllinalool, a naturally occurring acyclic diterpene alcohol, is a significant compound in the fields of phytochemistry, fragrance science, and pharmaceutical development. It is recognized for its characteristic mild, sweet, floral, and woody aroma and serves as a crucial intermediate in the biosynthesis of other important volatile compounds in plants. Furthermore, its role as a precursor in the synthesis of pharmacologically active molecules, such as the anti-ulcer drug teprenone, underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, biosynthetic pathways, and toxicological profile, presented in a format tailored for scientific and research applications.
General and Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][2] Structurally, it is a straight-chain diterpenoid.[1] It is largely insoluble in water but shows solubility in organic solvents such as alcohols, and slight solubility in chloroform, DMSO, ethyl acetate, and methanol.[1][3]
| Identifier | Value | Reference |
| IUPAC Name | (6E,10E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol | [4] |
| CAS Number | 1113-21-9 | [1] |
| Molecular Formula | C20H34O | [1] |
| Molecular Weight | 290.48 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Mild floral, rose, balsam | [1] |
| Physicochemical Property | Value | Reference |
| Boiling Point | 250 °C | [1] |
| Density | 0.885 g/mL at 20 °C | [1][5] |
| Refractive Index | n20/D 1.490 | [1][5] |
| Flash Point | 160 °C | [1] |
| Water Solubility | Insoluble | [1] |
| logP | 7.351 (estimated) | [1] |
| pKa | 14.40 ± 0.29 (Predicted) | [1] |
| Stability | Light sensitive; stable under normal temperatures and pressures. | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | Description | Reference |
| Mass Spectrometry (GC-MS) | The mass spectrum of this compound shows characteristic fragmentation patterns. Key mass-to-charge ratios (m/z) include prominent peaks at 69, 81, 93, and 107, with the molecular ion peak observed at 290. | [2] |
| ¹H NMR | The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. | [6] |
| ¹³C NMR | The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the structure. | [4] |
Biosynthesis in Plants
This compound is a key intermediate in the biosynthesis of various terpenoids in plants, most notably as the precursor to the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile compound involved in indirect plant defense.[7][8] The biosynthesis of this compound originates from the general terpenoid pathway.
The biosynthetic process begins with the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8] Through a series of condensation reactions, geranylgeranyl diphosphate (GGPP), a C20 intermediate, is formed.[8] A specific enzyme, this compound synthase (GLS), then catalyzes the conversion of GGPP to this compound.[7][8] This process is often induced in response to herbivory and is regulated by plant signaling molecules such as jasmonates.[7][9]
Biosynthesis of this compound and its conversion to TMTT.
Role in Plant Defense Signaling
This compound itself is not a primary signaling molecule but is a crucial precursor in a plant defense signaling pathway. Herbivore attack triggers the production of jasmonic acid, a plant hormone that activates the expression of genes encoding enzymes like this compound synthase.[3][7] The resulting this compound is then converted to the volatile compound TMTT, which is released into the atmosphere.[7][8] TMTT acts as a chemical cue, attracting natural predators of the attacking herbivores, a phenomenon known as "indirect defense".[3][8]
Role of this compound in the plant defense response.
Experimental Protocols
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A representative protocol for the analysis of terpene alcohols like this compound is as follows. This method is adapted from established procedures for similar compounds.[10][11][12]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as ethanol or hexane.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Dilution: For concentrated samples like essential oils, dilute in a suitable solvent (e.g., 1:100 in ethanol) to bring the analyte concentration within the calibration range.
2. GC-MS Parameters:
-
GC Column: A polar capillary column, such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Hold at 240 °C for 10 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of this compound is outlined below.[5][13][14]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer Parameters (for a 400 MHz instrument):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (90° pulse) acquisition.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Synthesis of Teprenone from this compound
This compound is a key starting material for the synthesis of teprenone, a gastric mucosa protective agent.[1][15] A common method involves the Carroll rearrangement.[1][16]
Experimental Workflow:
-
Reaction Setup: In a three-necked flask, dissolve this compound, an aluminum isopropoxide catalyst, and isopropanol.[1]
-
Heating and Dissolution: Heat the mixture to approximately 45 °C with continuous stirring until all components are dissolved.[1]
-
Addition of Alkyl Acetoacetate: Add sec-butyl acetoacetate to the reaction mixture.[1]
-
Carroll Rearrangement: Heat the mixture to 150 °C to initiate the Carroll rearrangement reaction and maintain this temperature for several hours.[1]
-
Workup and Purification: After the reaction is complete, the crude teprenone is purified. This typically involves concentration to remove low-boiling point impurities, followed by chromatography (e.g., silica gel column chromatography) to yield the final high-purity product.[1]
Workflow for the synthesis of Teprenone from this compound.
Toxicity and Safety
This compound has undergone toxicological evaluation for its use as a fragrance ingredient.
| Toxicity Data | Value | Species | Reference |
| Acute Oral LD50 | >5 g/kg | Rat | [17] |
| 14.63 g/kg | Mouse | [17] | |
| Acute Dermal LD50 | >5 g/kg | Rabbit | [17] |
| Acute Intraperitoneal LD50 | >2.00 g/kg | Mouse | [17] |
| Skin Irritation | May cause mild skin irritation at higher concentrations. | [17] | |
| Eye Irritation | Causes serious eye irritation. | [18] | |
| Respiratory Irritation | May cause respiratory irritation. | [18] | |
| Genotoxicity | Does not present a concern for genotoxicity based on available data. | [19] | |
| Repeated Dose Toxicity (NOAEL) | 35 mg/kg/day | [19] |
Safety Precautions: Standard laboratory safety practices should be followed when handling this compound. This includes wearing protective gloves, eye protection, and working in a well-ventilated area to avoid inhalation of vapors.[18]
Conclusion
This compound is a multifaceted diterpenoid with significant applications in both basic and applied sciences. Its well-defined chemical and physical properties, coupled with an increasing understanding of its biological roles and synthetic utility, make it a compound of continuing interest for researchers in phytochemistry, drug discovery, and the flavor and fragrance industry. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile molecule.
References
- 1. Process for synthesizing and purifying teprenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H34O | CID 5365872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Geranyl linalool(1113-21-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. foodb.ca [foodb.ca]
- 14. sites.bu.edu [sites.bu.edu]
- 15. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 16. Synthesis methods of teprenone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN102050714A - Method for synthesizing Teprenone - Google Patents [patents.google.com]
- 18. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN101343219B - Synthesis method of Teprenone - Google Patents [patents.google.com]
The Occurrence and Distribution of Geranyllinalool in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyllinalool, an acyclic diterpene alcohol, is a significant secondary metabolite found across the plant kingdom.[1] It serves as a crucial precursor to the C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile organic compound pivotal in plant defense mechanisms, particularly in attracting predators and parasitoids of herbivores.[2][3] This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of this compound in plants, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Natural Sources and Distribution
This compound has been identified in a diverse range of plant species, from eudicots to monocots, highlighting its widespread evolutionary significance.[1][4] It is a known component of essential oils from various aromatic plants and is also found in vegetative and floral tissues, where its presence can be constitutive or induced by biotic or abiotic stress.[1]
Distribution in Plant Tissues
The distribution of this compound and its derivatives varies significantly among plant species and even within different tissues of the same plant. In Nicotiana attenuata, for instance, 17-hydroxythis compound glycosides are constitutively synthesized and accumulate within the leaves, rather than on the leaf surface or in the trichomes.[1] The expression of the this compound synthase (GLS) gene in N. attenuata is high in flowers, while in tomato (Solanum lycopersicum), GLS is not typically expressed under normal conditions but is induced in the leaves upon chemical or herbivore challenge.[1] In transgenic Nicotiana tabacum overexpressing the Salvia guaranitica GLS gene, (E,E)-geranyllinalool was the predominant diterpene, constituting 33.8% of the identified terpenoids in the leaves.
Quantitative Data on this compound and Related Compounds
The following table summarizes available quantitative data on this compound and the kinetic properties of the enzyme responsible for its synthesis, this compound synthase (GLS).
| Plant Species | Tissue/Organ | Compound | Concentration / Activity | Reference |
| Solanum lycopersicum (Tomato) | Leaf (induced) | This compound Synthase (SlGLS) | K_m for GGPP: 18.7 µM | [1][4] |
| Turnover rate (k_cat): 6.85 s⁻¹ | [1][4] | |||
| Nicotiana attenuata | Leaf | This compound Synthase (NaGLS) | K_m for GGPP: 31.5 ± 4.1 µM | [1] |
| Turnover rate (k_cat): 7.53 ± 0.9 s⁻¹ | [1] | |||
| Transgenic Nicotiana tabacum | Leaf | (E,E)-Geranyllinalool | 33.8% of total terpenoids |
Biosynthesis of this compound
The biosynthesis of this compound originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon precursors are sequentially condensed to form the C20 compound, geranylgeranyl diphosphate (GGPP). The final step is the conversion of GGPP to this compound, a reaction catalyzed by the enzyme this compound synthase (GLS), a member of the terpene synthase (TPS) family.[1][3]
Signaling Pathway for Induced Synthesis
The synthesis of this compound is often induced in response to herbivory or pathogen attack. This induction is primarily regulated by the jasmonic acid (JA) signaling pathway.[2] Herbivore damage triggers the production of JA, which then leads to the derepression of transcription factors that activate the expression of defense-related genes, including this compound Synthase (GLS).[2]
Experimental Protocols
Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of this compound and other terpenoids from plant tissues.
Materials:
-
Fresh or frozen plant tissue (leaves, flowers, etc.)
-
Liquid nitrogen
-
Mortar and pestle
-
n-Hexane (or other suitable organic solvent like dichloromethane)
-
Glass vials with Teflon-lined caps
-
Centrifuge
-
Sodium sulfate (anhydrous)
Procedure:
-
Weigh a known amount of plant tissue (e.g., 100 mg).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass vial.
-
Add a measured volume of n-hexane (e.g., 1 mL) to the vial.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at room temperature for 1-2 hours with occasional shaking to ensure complete extraction.
-
Centrifuge the vial at a low speed (e.g., 2000 x g) for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant (hexane extract) to a new clean vial.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in plant extracts.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 1:20 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: Normal.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.
-
Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of a this compound standard. An internal standard (e.g., n-alkane) can be added to both the samples and standards to improve accuracy and precision.
Conclusion
This compound is a widely distributed diterpene alcohol in the plant kingdom, playing a vital role in plant defense through its conversion to TMTT. Its biosynthesis is well-understood, originating from the MEP pathway and culminating in the GLS-catalyzed conversion of GGPP. The induction of this compound synthesis is tightly regulated by the jasmonic acid signaling pathway, highlighting its importance in plant-environment interactions. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this compound, facilitating further research into its diverse biological functions and potential applications.
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]
The Biosynthesis of Geranyllinalool from Geranylgeranyl Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyllinalool, a C20 acyclic diterpene alcohol, is a key intermediate in the biosynthesis of various important natural products, including the volatile C16 homoterpene TMTT (4,8,12-trimethyltrideca-1,3,7,11-tetraene), which plays a role in plant defense. The direct precursor for this compound is geranylgeranyl diphosphate (GGPP), a central molecule in the broader isoprenoid pathway. The conversion of GGPP to this compound is a critical enzymatic step catalyzed by a specific class of enzymes known as this compound synthases (GLS). This technical guide provides an in-depth overview of this biosynthetic pathway, including the enzymatic mechanism, quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual representations of the involved pathways and workflows.
The Core Biosynthetic Pathway
The biosynthesis of this compound from geranylgeranyl diphosphate is a one-step enzymatic reaction catalyzed by this compound synthase (GLS), a member of the terpene synthase (TPS) family of enzymes.[1] The reaction involves the ionization of the substrate GGPP, leading to the formation of a geranylgeranyl cation. This is followed by an allylic rearrangement and subsequent quenching by a water molecule to yield the final product, this compound.
The overall reaction can be summarized as:
Geranylgeranyl diphosphate + H₂O → this compound + Diphosphate
This conversion is a key branch point in the diterpenoid biosynthetic pathway, diverting GGPP away from the synthesis of other diterpenes like gibberellins and carotenoids.
Upstream Pathway: The Genesis of Geranylgeranyl Diphosphate
Geranylgeranyl diphosphate itself is synthesized through the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to produce the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).
The formation of GGPP from these C5 units occurs through a series of condensation reactions catalyzed by prenyltransferases:
-
Geranyl Diphosphate (GPP) Synthesis: One molecule of DMAPP condenses with one molecule of IPP, catalyzed by GPP synthase (GPPS), to form the C10 compound geranyl diphosphate.
-
Farnesyl Diphosphate (FPP) Synthesis: GPP then condenses with another molecule of IPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS), to yield the C15 compound farnesyl diphosphate.
-
Geranylgeranyl Diphosphate (GGPP) Synthesis: Finally, FPP condenses with a third molecule of IPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), to produce the C20 precursor, GGPP.
Quantitative Data on this compound Synthases
The kinetic properties of this compound synthases have been characterized in several plant species. These data are crucial for understanding the efficiency and substrate specificity of these enzymes. Below is a summary of the available quantitative data for GLS enzymes from different sources.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Solanum lycopersicum (Tomato, SlGLS) | GGPP | 18.7 | 6.85 | 0.366 | [1][2] |
| Nicotiana attenuata (Coyote Tobacco, NaGLS) | GGPP | 18.7 | 6.85 | 0.366 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.
Heterologous Expression and Purification of this compound Synthase in E. coli
Objective: To produce and purify recombinant this compound synthase for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a hexahistidine (6xHis) tag (e.g., pET-28a)
-
LB broth and agar plates with appropriate antibiotic selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents and equipment
Protocol:
-
Cloning: The coding sequence of the this compound synthase gene is cloned into the 6xHis-tag expression vector.
-
Transformation: The resulting plasmid is transformed into the E. coli expression strain.
-
Culture and Induction:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 500 mL of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Protein Purification:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm the purity and size of the recombinant protein.
-
-
Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol) and store at -80°C.
In Vitro this compound Synthase Enzyme Assay
Objective: To determine the enzymatic activity and kinetic parameters of the purified this compound synthase.
Materials:
-
Purified this compound synthase
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
Geranylgeranyl diphosphate (GGPP) substrate solution
-
Hexane or other suitable organic solvent for extraction
-
Gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Reaction Setup:
-
In a glass vial, prepare a 500 µL reaction mixture containing the assay buffer and the purified enzyme (final concentration of 1-5 µg).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction: Start the reaction by adding GGPP to a final concentration ranging from 1 to 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 500 µL of hexane and vortexing vigorously for 30 seconds.
-
Separate the phases by centrifugation at 2,000 x g for 5 minutes.
-
Carefully transfer the upper organic phase containing the this compound product to a new vial for GC-MS analysis.
-
-
Kinetic Analysis: To determine the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat), perform the assay with varying concentrations of GGPP and measure the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation using appropriate software.
GC-MS Analysis of this compound
Objective: To identify and quantify the this compound produced in the enzyme assay.
Materials:
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
This compound analytical standard
Protocol:
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Sample Injection: Inject 1 µL of the hexane extract into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound from GGPP
Caption: Biosynthesis of this compound from GGPP.
Experimental Workflow for this compound Synthase Characterization
Caption: Experimental Workflow for GLS Characterization.
References
A Deep Dive into Geranyllinalool's Pivotal Role in Plant-Insect Interactions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Geranyllinalool, a C20 diterpenoid alcohol, stands as a critical mediator in the complex chemical language spoken between plants and insects. This volatile organic compound, and its derivatives, orchestrate a range of interactions, from direct defense against herbivores to the recruitment of their natural enemies. This technical guide synthesizes current research to provide a comprehensive overview of the biosynthesis, regulation, and multifaceted biological functions of this compound in the context of plant-insect dynamics. It is intended to serve as a valuable resource for researchers in chemical ecology, plant science, and entomology, as well as for professionals in the agricultural and pharmaceutical sectors seeking to leverage these natural mechanisms for crop protection and novel drug discovery.
Biosynthesis of this compound: A Conserved Yet Diverse Pathway
The production of this compound in plants is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway, which is primarily active in plastids.[1][2][3] The key enzymatic step is the conversion of GGPP to this compound, catalyzed by a specific class of terpene synthases known as this compound synthases (GLSs).[1][2][4][5]
Plant GLSs have been identified in various species and belong to different subfamilies of the terpene synthase (TPS) gene family, primarily the TPS-e/f and TPS-g clades.[1] For instance, in Arabidopsis thaliana and Solanaceae species like tomato (Solanum lycopersicum) and Nicotiana attenuata, the responsible GLSs are members of the TPS-e/f subfamily.[1][2] In contrast, GLSs from some Fabaceae species are classified within the TPS-g clade.[1] This distribution suggests an ancient evolutionary origin of GLS activity, predating the split between angiosperms and gymnosperms.[1][4]
The biosynthesis is not always a simple, direct conversion. In some plants, this compound can be further modified. For example, in Nicotiana species, it is converted into non-volatile 17-hydroxythis compound glycosides (HGL-DTGs), which serve as potent toxins against herbivores.[1] More commonly, this compound is the precursor to the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a widespread volatile involved in indirect plant defense.[1][2][6] The conversion of this compound to TMTT is believed to involve oxidative degradation, a process in which cytochrome P450 enzymes, such as CYP82G1 in Arabidopsis, play a crucial role.[6]
Below is a diagram illustrating the core biosynthetic pathway of this compound and its key derivatives.
Figure 1: Biosynthetic pathway of this compound and its major derivatives.
Regulation of this compound Production: A Response to Biotic Stress
The synthesis of this compound and its derivatives is tightly regulated and often induced by biotic stress, particularly herbivore feeding. A key signaling molecule in this induction cascade is jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA).[1][2][5] In tomato, for instance, the expression of the SlGLS gene is not detected under normal growth conditions but is strongly induced by MeJA treatment.[1][5] Similarly, in N. attenuata, while there is some constitutive expression of NaGLS, it can be further induced by MeJA.[1][5]
The induction of GLS gene expression by herbivory is a critical component of the plant's defense response. For example, infestation of Arabidopsis with larvae of the diamondback moth, Plutella xylostella, leads to an upregulation of GES (TPS04) transcription.[2] This induction is dependent on the octadecanoid signaling pathway, which leads to the production of JA, but is independent of salicylic acid (SA) and ethylene signaling pathways.[2] This specificity highlights the tailored nature of the plant's response to chewing herbivores.
The regulatory network is visualized in the following diagram:
Figure 2: Signaling pathway for the induction of this compound synthesis.
Direct Defense: this compound as an Insecticide and Repellent
This compound itself, as well as its derivatives, can act as direct defense compounds against insects. In pine wood and the defensive secretions of Reticulitermes termites, this compound functions as an insecticide.[7] Studies have determined the lethal doses (LD50) for various ant species, demonstrating its toxicity.[7] For instance, for some ant predators that raid termite nests, the LD50 was as low as 6 ppm, while termite workers themselves were highly resistant (LD50 of 10,000 ppm).[7]
The repellent properties of this compound and related compounds have also been documented. While direct studies on this compound's repellency are less common, the closely related monoterpenoid linalool has been shown to be an effective mosquito repellent.[8][9] In controlled experiments, linalool diffusers provided a 93% repellency rate against mosquitoes indoors and a 58% rate outdoors.[9] Given the structural similarities, it is plausible that this compound exhibits similar repellent activities. Furthermore, the non-volatile HGL-DTGs found in N. attenuata are toxic to the specialist herbivore, the tobacco hornworm (Manduca sexta).[1]
Table 1: Insecticidal and Repellent Activity of this compound and Related Compounds
| Compound | Target Insect | Activity Type | Quantitative Data | Reference |
| This compound | Predatory Ants | Insecticidal | LD50 = 6 ppm | [7] |
| This compound | Termite Workers (Reticulitermes) | Insecticidal | LD50 = 10,000 ppm | [7] |
| Linalool | Mosquitoes | Repellent (Indoors) | 93% repellency (diffuser) | [9] |
| Linalool | Mosquitoes | Repellent (Outdoors) | 58% repellency (diffuser at 6m) | [9] |
| HGL-DTGs | Tobacco Hornworm (Manduca sexta) | Toxic | - | [1] |
Indirect Defense: Calling for Bodyguards
One of the most well-documented roles of this compound is its function as a precursor to TMTT, a key player in indirect plant defense.[1][2] Upon herbivore attack, many plants release TMTT, which acts as a volatile signal to attract natural enemies of the herbivores, such as predatory mites and parasitic wasps.[1][2] This "cry for help" can significantly reduce herbivore pressure on the plant. For example, in tomato and lima bean, the emission of TMTT following insect infestation correlates with an increased attraction of predatory mites.[1][2]
This indirect defense mechanism is a classic example of a tritrophic interaction, where the plant (first trophic level) manipulates the behavior of the predator (third trophic level) to its advantage against the herbivore (second trophic level). The production and release of TMTT can also act as a signal to neighboring plants, priming their defenses against potential future attacks.[1][3]
The logical flow of this indirect defense mechanism is depicted below:
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Geranyllinalool: A Core Volatile in Floral Scent Biogenesis and Ecological Interactions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Geranyllinalool, a C20 acyclic diterpene alcohol, is a pivotal volatile organic compound (VOC) in the floral bouquets of numerous plant species. Its characteristic floral and woody aroma contributes significantly to the overall scent profile, playing a crucial role in pollinator attraction. Beyond its role in plant reproduction, this compound and its derivatives are implicated in plant defense mechanisms against herbivores. This technical guide provides a comprehensive overview of this compound's role in floral scents, detailing its biosynthesis, the signaling pathways that regulate its production, and its ecological functions. Furthermore, this guide presents detailed experimental protocols for the extraction, analysis, and enzymatic characterization of this compound, intended to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and drug development.
Introduction
Floral scents are complex mixtures of volatile organic compounds that mediate a plant's interaction with its environment. Among these, terpenoids represent one of the largest and most diverse classes of natural products. This compound, with its pleasant floral aroma, is a key contributor to the scent of various flowers, including jasmine and rose.[1] Its presence and concentration in a floral bouquet can significantly influence pollinator behavior. Moreover, this compound serves as a precursor to other volatile compounds, such as the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), which is often released in response to herbivory and acts as an indirect defense signal by attracting predators of the herbivores.[2] Understanding the biosynthesis and regulation of this compound is therefore of great interest for applications in agriculture, perfumery, and potentially for the development of novel pest control strategies.
Biosynthesis of this compound
The biosynthesis of this compound, like all terpenes, originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2] In the plastids, the methylerythritol phosphate (MEP) pathway is responsible for the formation of IPP and DMAPP. The subsequent condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), yields the C20 precursor, geranylgeranyl diphosphate (GGPP).[2]
The final step in this compound biosynthesis is the conversion of GGPP to this compound. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically this compound synthases (GLS).[2] These enzymes belong to the TPS-e/f and TPS-g subfamilies of the plant TPS gene family.[2] The reaction involves the ionization of GGPP, followed by an allylic rearrangement and subsequent hydration to form the tertiary alcohol, this compound.[2]
Regulation of this compound Emission
The production and emission of this compound are tightly regulated by both developmental cues and environmental stimuli, such as herbivory. The jasmonate signaling pathway plays a central role in inducing the expression of genes involved in terpene biosynthesis, including this compound synthase.
Upon herbivore attack or mechanical wounding, the plant hormone jasmonic acid (JA) is synthesized and accumulates. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein part of the SCF(COI1) ubiquitin E3 ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of downstream genes, including terpene synthases like GLS, leading to the production of this compound and its derivatives.
References
- 1. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of Geranyllinalool Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyllinalool, an acyclic diterpenoid alcohol, is a key intermediate in the biosynthesis of various important plant metabolites, including the volatile C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a compound involved in plant defense against herbivores. The enzyme responsible for its synthesis, this compound Synthase (GLS), catalyzes the conversion of the ubiquitous C20 precursor, geranylgeranyl diphosphate (GGPP), to this compound. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols associated with this important enzyme.
Initial Discovery
The first identification of a gene encoding a this compound synthase was reported in Arabidopsis thaliana. The gene, initially designated as At1g61120 and later named TPS04 or GES, was found to be responsible for the synthesis of (E,E)-geranyllinalool, the precursor to the insect-induced volatile TMTT[1]. Expression of the recombinant TPS04/GES protein in Escherichia coli and subsequent enzyme assays confirmed its function in converting GGPP to (E,E)-geranyllinalool[1]. Transgenic Arabidopsis lines with a T-DNA insertion in the TPS04 gene were unable to synthesize both (E,E)-geranyllinalool and TMTT, confirming the enzyme's role in planta[1].
Biosynthetic Pathway
The biosynthesis of this compound is a part of the broader terpenoid biosynthesis pathway. The direct precursor, GGPP, is synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[2]. GLS then catalyzes a two-step reaction: the ionization of the C20 precursor GGPP to form a carbocation, followed by an allylic rearrangement and the addition of water to produce the tertiary alcohol, this compound[2].
References
- 1. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Geranyllinalool: A Technical Guide to its Olfactory Properties and Aroma Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyllinalool, a naturally occurring acyclic diterpene alcohol, is a significant contributor to the aroma of various plants and essential oils. Its complex and pleasant scent profile has led to its use as a fragrance ingredient in a wide range of consumer products, including cosmetics, toiletries, and household cleaners.[1] Beyond its aromatic characteristics, this compound also serves as a precursor in the chemical synthesis of teprenone, a gastric mucosa protective agent. This technical guide provides an in-depth analysis of the olfactory properties, aroma profile, and relevant biochemical pathways of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is chemically known as (6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol. Its structure consists of a 16-carbon chain with four methyl groups and a hydroxyl group at the C3 position.
Olfactory Properties and Aroma Profile
This compound is characterized by a complex and multifaceted aroma profile. It is generally described as a colorless to pale yellow liquid with a mild, sweet, and floral scent, often accompanied by woody and green-floral undertones. Some sources also describe its aroma as having rose and balsamic notes. This combination of olfactory notes makes it a versatile ingredient in fragrance formulations.
Table 1: Summary of Olfactory Descriptors for this compound
| Olfactory Descriptor | Source(s) |
| Mild, Sweet, Floral | [2][3] |
| Woody | [3] |
| Green-floral | [2] |
| Rose, Balsamic |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma. The following is a plausible protocol for the GC-O analysis of a sample containing this compound.
1. Sample Preparation:
-
For essential oils or fragrance mixtures, dilute the sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.
-
For plant tissues, a headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by concentration can be employed to isolate the volatile compounds.
2. GC-MS/O System:
-
A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The effluent from the GC column is split between the MS detector and the sniffing port.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
-
Injector: Split/splitless injector, with the mode and temperature optimized for the sample.
3. Olfactometry:
-
Trained sensory panelists sniff the effluent from the olfactometry port.
-
Panelists record the retention time, intensity, and a descriptor for each detected odor.
-
Humidified air is mixed with the effluent at the sniffing port to prevent nasal dryness.
4. Data Analysis:
-
The mass spectra of the compounds detected by the MS are compared with a library (e.g., NIST) for identification.
-
The retention indices of the compounds are calculated and compared with literature values.
-
The olfactometry data from the panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.
-
The compounds identified by MS are correlated with the odors detected at the same retention times to identify the aroma-active compounds.
Sensory Evaluation Protocol
Sensory evaluation by a trained panel is essential for characterizing the detailed aroma profile of this compound.
1. Panelist Selection and Training:
-
Select 10-15 panelists based on their ability to discriminate and describe different odors.
-
Train the panelists with a wide range of reference odorants, including those with floral, woody, green, and sweet notes, to establish a common vocabulary.
2. Sample Preparation and Presentation:
-
Prepare solutions of purified this compound in an odorless solvent (e.g., dipropylene glycol) at various concentrations.
-
Present the samples to the panelists on smelling strips or in capped glass vials.
-
The order of presentation should be randomized to avoid bias.
3. Evaluation Procedure:
-
Panelists evaluate the odor of each sample and rate the intensity of various pre-defined aroma attributes (e.g., floral, woody, sweet, green) on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Panelists should also provide free-text descriptors for any other perceived aroma notes.
-
A clean air break between samples is necessary to prevent olfactory fatigue.
4. Data Analysis:
-
The intensity ratings for each attribute are averaged across all panelists.
-
The results can be visualized using a spider web plot to represent the aroma profile.
-
Statistical analysis (e.g., ANOVA) can be used to determine significant differences between samples at different concentrations.
Biosynthesis of this compound
This compound is synthesized in plants through the terpenoid biosynthesis pathway. The process begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through a series of condensation reactions, these precursors are used to form the C20 compound geranylgeranyl diphosphate (GGPP). Finally, the enzyme this compound synthase (GLS) catalyzes the conversion of GGPP to this compound.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Investigations on the Bioactivity of Geranyllinalool
This technical guide provides a comprehensive overview of foundational studies concerning the biological activities of Geranyllinalool, a C20 acyclic diterpene alcohol. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and visual representations of key biological processes and workflows. The primary bioactivities explored in early research are its role as an inhibitor of sphingolipid biosynthesis and its insecticidal properties.
Inhibition of Sphingolipid Biosynthesis
Early in vitro studies identified this compound as a novel inhibitor of the de novo sphingolipid biosynthesis pathway. This pathway is critical for the formation of essential cellular components like ceramides and complex sphingolipids, which are involved in cell signaling, growth, and apoptosis. The primary molecular target of this compound in this pathway is Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme.[1][2][3]
Quantitative Data: Inhibition of Sphinganine Accumulation
The inhibitory effect of this compound on Serine Palmitoyltransferase (SPT) was quantified by measuring its ability to reduce the accumulation of sphinganine induced by Fumonisin B₁ (FB₁), a known inhibitor of the downstream enzyme sphinganine N-acyltransferase.[2]
| Compound | Cell Line | FB₁ Concentration (µM) | This compound Concentration (µM) | Effect on Sphinganine Accumulation | Reference |
| This compound | LLC-PK₁ | 2 | 50 | 3.2% reduction of FB₁-induced elevation | [2] |
Experimental Protocol: SPT Inhibition Bioassay
The following protocol outlines the methodology used to identify and quantify the inhibitory effect of this compound on the sphingolipid pathway.[1][2]
Objective: To determine if a test compound (this compound) can inhibit an early step in the de novo sphingolipid biosynthesis pathway by measuring the reduction of Fumonisin B₁ (FB₁)-induced sphinganine accumulation.
1. Cell Culture:
- LLC-PK₁ cells (porcine kidney epithelial cells) are cultured in appropriate media and conditions until confluent.
2. Treatment:
- The cultured cells are co-treated with:
- Fumonisin B₁ (FB₁): A final concentration of 2 µM is added to inhibit sphinganine N-acyltransferase, causing the precursor sphinganine to accumulate.
- Test Compound: this compound is added at a final concentration of 50 µM.
- Controls: Positive controls include known SPT inhibitors like L-cycloserine. A negative control group is treated with FB₁ alone.
- The cells are incubated for 24 hours under standard cell culture conditions.
3. Cell Lysis and Extraction:
- After incubation, the cell culture medium is removed, and the cells are washed.
- Cells are lysed, and lipids are extracted using an appropriate solvent system.
4. Sphinganine Derivatization and Analysis:
- The extracted lipids are processed to isolate sphinganine.
- Intracellular sphinganine is derivatized with O-phthalaldehyde (OPA) to create a fluorescent product.
- The fluorescent OPA-derivatives are analyzed via reversed-phase High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
5. Data Quantification:
- The fluorescent peak area corresponding to the OPA-derivatized sphinganine is measured.
- The reduction in sphinganine accumulation in the this compound-treated group is calculated relative to the control group treated with FB₁ alone.
Visualization of the Sphingolipid Biosynthesis Pathway
The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the points of inhibition by this compound and Fumonisin B₁.
Insecticidal Activity
One of the earliest documented bioactivities of this compound is its function as a natural insecticide. Found in pine wood and the defensive secretions of Reticulitermes species termites, it demonstrates lethal effects against various predatory ant species, while the termites themselves show high resistance.[4]
Quantitative Data: Lethal Dose (LD₅₀) Values
The insecticidal potential of this compound was evaluated by determining its median lethal dose (LD₅₀) against different insect species. The compound's toxicity was found to be highly dependent on the target species.[4]
| Target Organism | Trophic Strategy / Attack Mode | LD₅₀ (ppm) | Reference |
| Reticulitermes sp. (Termite Workers) | N/A (Producer of compound) | 10,000 (Resistant) | [4] |
| Iridomyrmex humilis (Ant) | Laying venom on cuticle | 10,000 (Resistant) | [4] |
| Hypoponera eduardi (Ant) | Raid or chemical crypsis predator | 6 (Susceptible) | [4] |
Experimental Protocol: Insecticidal Bioassay (Topical Application)
The following protocol describes a general method for determining the LD₅₀ of a compound like this compound against insects such as ants.
Objective: To determine the concentration of this compound that is lethal to 50% of a test population of insects after a defined period.
1. Compound Preparation:
- A stock solution of this compound is prepared in a suitable solvent (e.g., acetone).
- A series of dilutions are made from the stock solution to create a range of test concentrations (e.g., 1 ppm, 5 ppm, 10 ppm, 50 ppm, 100 ppm, etc.).
2. Insect Collection and Acclimation:
- A population of the target insect species is collected and acclimated to laboratory conditions for a set period.
3. Topical Application:
- Insects are individually treated with a precise micro-volume (e.g., 1 µL) of a specific this compound dilution, typically applied to the dorsal thorax using a microsyringe.
- A control group is treated with the solvent alone.
4. Observation:
- Treated insects are placed in observation chambers with access to food and water.
- Mortality is recorded at regular intervals over a specified time period (e.g., 24 or 48 hours).
5. Data Analysis:
- The mortality data for each concentration is collected.
- A dose-response curve is generated, and statistical analysis (e.g., Probit analysis) is used to calculate the LD₅₀ value.
Visualization of the Insecticidal Bioassay Workflow
The diagram below outlines the key steps in the workflow for determining the insecticidal LD₅₀ of this compound.
References
- 1. Terpene alcohols inhibit de novo sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of de Novo Sphingolipid Biosynthesis by this compound in LLC-PK1, Cells [yakhak.org]
- 3. This compound | C20H34O | CID 5365872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: GC-MS Protocol for the Identification and Quantification of Geranyllinalool
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of geranyllinalool, a diterpene alcohol of significant interest in the fragrance, flavor, and pharmaceutical industries. This compound serves as a precursor in the synthesis of various valuable compounds.[1] The method described herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[2][3] This protocol outlines procedures for sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.
Introduction
This compound is a naturally occurring acyclic diterpenoid alcohol found in various plants.[1] Its pleasant floral and woody aroma makes it a valuable ingredient in perfumery and flavorings.[1] Furthermore, this compound is a key intermediate in the biosynthesis of other important terpenes and serves as a precursor for the synthesis of pharmacologically active molecules.[1] Accurate identification and quantification of this compound are crucial for quality control in essential oils, monitoring of industrial synthesis processes, and for research in metabolic engineering and drug discovery. GC-MS is an ideal technique for this purpose, offering high sensitivity and selectivity for the separation and identification of individual components within complex mixtures.[4]
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Reagents and Materials:
-
This compound standard (≥90% purity)[5]
-
Internal Standard (IS): n-Tridecane or a deuterated analog if available
-
Solvents: Hexane, Methanol, Dichloromethane (GC or HPLC grade)[3][6]
-
Anhydrous Sodium Sulfate
-
1.5 mL glass autosampler vials with caps and septa[6]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation:
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., n-tridecane) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution in hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Extraction:
The extraction method will vary depending on the sample matrix. A general liquid-liquid extraction is described below.
-
Accurately weigh or measure a known amount of the sample into a glass tube.
-
Add a suitable volume of an appropriate solvent (e.g., hexane).
-
Add the internal standard to the sample at the same concentration as in the calibration standards (10 µg/mL).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic layer from any solid or aqueous phases.[7]
-
Carefully transfer the supernatant (organic layer) to a clean glass vial.
-
If necessary, pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract into a 1.5 mL autosampler vial for GC-MS analysis.[6]
GC-MS Instrumentation and Parameters
The following instrumental parameters are a starting point and may require optimization for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | This compound: 69 (Quantifier), 81, 93, 107 (Qualifiers)[1] Internal Standard (n-Tridecane): 57, 71, 85 |
Data Presentation
Identification
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a certified standard. The mass spectrum of this compound is characterized by prominent ions at m/z 69, 81, 93, and 107.[1]
Quantification
For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion (m/z 69) to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 1: Quantitative Data Summary (Example)
| Sample ID | This compound Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Cal 1 | 15000 | 100000 | 0.15 | 1.0 |
| Cal 2 | 78000 | 102000 | 0.76 | 5.0 |
| Cal 3 | 160000 | 101000 | 1.58 | 10.0 |
| Cal 4 | 850000 | 103000 | 8.25 | 50.0 |
| Cal 5 | 1800000 | 100500 | 17.91 | 100.0 |
| Sample 1 | 450000 | 101500 | 4.43 | 24.8 |
| Sample 2 | 980000 | 102500 | 9.56 | 53.7 |
Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable identification and quantification of this compound using GC-MS. The described methodology, from sample preparation to data analysis, offers a solid foundation for researchers in various fields. Method validation in the user's laboratory is recommended to ensure performance for specific sample matrices and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound technical, =90 GC 1113-21-9 [sigmaaldrich.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Notes and Protocols for the Extraction of Geranyllinalool from Plant Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction of geranyllinalool from plant essential oils. This document includes a summary of quantitative data, detailed experimental protocols for common extraction methods, and visualizations to aid in understanding the experimental workflow and biosynthetic pathway.
Introduction to this compound
This compound is an acyclic diterpene alcohol found in the essential oils of numerous plant species. It is a significant contributor to the aromatic profile of many flowers and herbs and serves as a precursor to other volatile compounds.[1] In the realm of drug development, this compound has garnered attention for its potential anti-inflammatory, antioxidant, and antimicrobial properties.[] Furthermore, it serves as a valuable chiral building block in the synthesis of more complex pharmaceutical compounds, such as the anti-ulcer drug Teprenone.[3]
Data Presentation: Quantitative Analysis of this compound in Plant Species
The concentration of this compound in plant essential oils can vary significantly depending on the plant species, cultivation conditions, and the extraction method employed. The following table summarizes the reported quantitative data for this compound content in various plants.
| Plant Species | Plant Part | Extraction Method | This compound Content (% of Essential Oil) | Reference |
| Morinda morindoides | Leaves | Steam Distillation | 6.95% | [] |
| Morus nigra | Dried Leaves | Not Specified | 7.8% increase compared to fresh leaves | |
| Nicotiana tabacum (transgenic) | Leaves | n-Hexane Extraction | 33.8% (as (E,E)-geranyllinalool) | |
| Jasminum grandiflorum | Flowers | Not Specified | Component Present | [1] |
| Michelia champaca | Flowers | Not Specified | Component Present | [1] |
| Hamamelis virginiana | Not Specified | Not Specified | Component Present | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from plant materials using three common techniques: steam distillation, solvent extraction, and supercritical fluid (CO₂) extraction.
Protocol 1: Steam Distillation
Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[4] The process involves passing steam through the plant matrix, which vaporizes the essential oils. The vapor is then condensed and collected.
Materials and Equipment:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[5]
-
Heating mantle or hot plate[5]
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Preparation of Plant Material: Freshly harvested plant material should be cleaned to remove any foreign matter.[6] For dried material, ensure it is free of contaminants. The material can be chopped or coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask with distilled water to about two-thirds of its capacity.[5] Place the prepared plant material into the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam.[5] The steam will pass through the plant material, causing the volatile this compound to vaporize.[6]
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.[4][6]
-
Collection and Separation: Collect the condensate, which will consist of an aqueous layer (hydrosol) and the essential oil layer.[4] Separate the essential oil from the hydrosol using a separatory funnel. The essential oil is typically less dense and will form the upper layer.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the purified essential oil in a sealed, dark glass vial at 4°C.
-
Analysis: Quantify the this compound content in the extracted essential oil using GC-MS.
Protocol 2: Solvent Extraction
Solvent extraction is a method that uses organic solvents to dissolve the essential oils from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, a non-polar solvent like n-hexane is often effective.
Materials and Equipment:
-
Dried and powdered plant material
-
n-Hexane (or other suitable organic solvent)
-
Soxhlet apparatus or a simple flask for maceration
-
Rotary evaporator
-
Filter paper
-
Glass vials for storage
-
GC-MS for analysis
Procedure:
-
Preparation of Plant Material: Dry the plant material to remove moisture, which can interfere with the extraction process. Grind the dried material into a fine powder to maximize the surface area for solvent contact.
-
Extraction:
-
Maceration: Immerse the powdered plant material in n-hexane in a sealed flask. Agitate the mixture periodically for an extended period (e.g., 24-72 hours) at room temperature.
-
Soxhlet Extraction: For a more efficient extraction, place the powdered plant material in a thimble within a Soxhlet extractor. Heat the solvent in the flask below, allowing it to vaporize, condense, and drip onto the plant material, continuously extracting the desired compounds.
-
-
Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the solvent containing the dissolved essential oil. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification and Storage: The resulting concentrate is the crude essential oil. It can be further purified if necessary. Store the extract in a sealed, dark glass vial at 4°C.
-
Analysis: Determine the concentration of this compound in the extract using GC-MS.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
Supercritical fluid extraction (SFE) is a green and highly tunable extraction method that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[7] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be adjusted to selectively extract specific compounds.
Materials and Equipment:
-
Dried and ground plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Collection vials
-
GC-MS for analysis
Procedure:
-
Preparation of Plant Material: Dry and grind the plant material to a consistent particle size. This is crucial for ensuring uniform extraction.
-
SFE System Setup: Load the ground plant material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the desired extraction parameters. The optimal conditions for this compound extraction may need to be determined empirically, but typical starting ranges are:
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then passes through the extraction vessel, dissolving the this compound and other essential oil components.
-
Separation and Collection: The CO₂-oil mixture flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and release the extracted oil, which is collected in a vial. The CO₂ can be recycled.
-
Analysis: Analyze the collected extract for this compound content using GC-MS.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction of this compound.
Biosynthesis Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound in plants.[1]
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. inherba.it [inherba.it]
- 7. researchgate.net [researchgate.net]
Chemical Synthesis of (E,E)-Geranyllinalool from Nerolidol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step chemical synthesis of (E,E)-geranyllinalool, a key intermediate in the synthesis of pharmaceuticals such as teprenone, from the readily available tertiary alcohol, nerolidol. The described synthetic route involves a sequence of protection, oxidation, functional group manipulation, carbon-carbon bond formation, and elimination steps. This protocol is intended for use by qualified researchers in a laboratory setting.
Introduction
(E,E)-Geranyllinalool is a diterpene alcohol of significant interest due to its role as a precursor in the synthesis of various biologically active molecules, including the anti-ulcer drug teprenone. While biosynthetic routes exist, chemical synthesis offers a reliable method for producing this compound in a controlled laboratory environment. The following protocol outlines a comprehensive, multi-step synthesis starting from (E)-nerolidol. The overall strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of (E,E)-Geranyllinalool from Nerolidol.
Materials and Reagents
| Reagent | Supplier | Grade |
| (E)-Nerolidol | Sigma-Aldrich | ≥97% |
| 3,4-Dihydro-2H-pyran (DHP) | Alfa Aesar | 98% |
| Pyridinium p-toluenesulfonate (PPTS) | TCI | >98.0% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Selenium dioxide (SeO₂) | Acros Organics | 99% |
| tert-Butyl hydroperoxide (TBHP) | Sigma-Aldrich | 70% in H₂O |
| Thionyl chloride (SOCl₂) | Alfa Aesar | 99.5% |
| Pyridine | Fisher Scientific | Anhydrous |
| Diisopropylamine | Sigma-Aldrich | ≥99.5% |
| n-Butyllithium (n-BuLi) | Acros Organics | 2.5 M in hexanes |
| Isopropyl methyl ketone | TCI | >98.0% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Sodium borohydride (NaBH₄) | Sigma-Aldrich | 99% |
| Methanol (MeOH) | Fisher Scientific | Anhydrous |
| p-Toluenesulfonyl chloride (TsCl) | Alfa Aesar | 99% |
| Potassium tert-butoxide (t-BuOK) | Sigma-Aldrich | ≥98% |
| Ethanol (EtOH) | Fisher Scientific | Anhydrous |
| Diethyl ether (Et₂O) | Fisher Scientific | Anhydrous |
| Saturated aq. NaHCO₃ | - | - |
| Saturated aq. NH₄Cl | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Experimental Protocols
Step 1: Protection of Nerolidol (Formation of Nerolidol-THP Ether)
The hydroxyl group of nerolidol is protected as a tetrahydropyranyl (THP) ether to prevent interference in subsequent steps.[1][2]
Procedure:
-
To a solution of (E)-nerolidol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step 2: Allylic Oxidation of Nerolidol-THP Ether
Selective oxidation of the terminal trans-methyl group is achieved using selenium dioxide and tert-butyl hydroperoxide.
Procedure:
-
To a solution of the crude nerolidol-THP ether (1.0 eq) in anhydrous DCM (approx. 0.1 M), add selenium dioxide (0.5 eq).
-
Cool the mixture to 0 °C and add tert-butyl hydroperoxide (70% aqueous solution, 2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 12-16 hours, monitoring by TLC.
-
If over-oxidation to the aldehyde is observed, the crude product can be treated with NaBH₄ in methanol to reduce it back to the desired alcohol.
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Halogenation of 12-Hydroxy-Nerolidol-THP Ether
The primary allylic alcohol is converted to an allylic chloride, a good electrophile for the subsequent alkylation step.
Procedure:
-
Dissolve the purified 12-hydroxy-nerolidol-THP ether (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M) containing anhydrous pyridine (1.2 eq).
-
Cool the solution to 0 °C and add thionyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The crude allylic chloride is used immediately in the next step.
Step 4: Alkylation with Isopropyl Methyl Ketone Enolate
A new carbon-carbon bond is formed by reacting the allylic chloride with the lithium enolate of isopropyl methyl ketone.
Procedure:
-
In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF (approx. 0.5 M) at -78 °C. Stir for 30 minutes.
-
To the LDA solution, add isopropyl methyl ketone (1.1 eq) dropwise at -78 °C and stir for 1 hour to form the enolate.
-
Add a solution of the crude 12-chloro-nerolidol-THP ether (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ketone by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 5: Reduction of the Ketone
The ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride.
Procedure:
-
Dissolve the purified ketone (1.0 eq) in methanol (approx. 0.2 M) and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-3 hours until completion (monitored by TLC).
-
Carefully add water to quench the reaction, followed by 1 M HCl to neutralize the mixture.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude alcohol is typically of sufficient purity for the next step.
Step 6: Tosylation of the Secondary Alcohol
The secondary alcohol is converted to a tosylate, an excellent leaving group for the elimination reaction.
Procedure:
-
Dissolve the crude alcohol (1.0 eq) in anhydrous pyridine (approx. 0.3 M) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude tosylate is used directly in the next step.
Step 7: Elimination of the Tosylate
A base-catalyzed elimination of the tosylate group forms the desired (E,E)-double bond of this compound.
Procedure:
-
Dissolve the crude tosylate (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Add potassium tert-butoxide (t-BuOK, 2.0 eq) and stir the mixture at room temperature for 8-12 hours.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude (E,E)-geranyllinalool-THP ether by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 8: Deprotection of the THP Ether
The final step is the removal of the THP protecting group to yield (E,E)-geranyllinalool.
Procedure:
-
Dissolve the purified (E,E)-geranyllinalool-THP ether (1.0 eq) in ethanol (approx. 0.1 M).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.2 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the final product, (E,E)-geranyllinalool, by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These are estimates based on typical reaction efficiencies and may vary.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | THP Protection | (E)-Nerolidol | Nerolidol-THP Ether | 95-99 |
| 2 | Allylic Oxidation | Nerolidol-THP Ether | 12-Hydroxy-Nerolidol-THP Ether | 60-70 |
| 3 | Halogenation | 12-Hydroxy-Nerolidol-THP Ether | 12-Halo-Nerolidol-THP Ether | 90-95 |
| 4 | Enolate Alkylation | 12-Halo-Nerolidol-THP Ether | Ketone Intermediate | 70-80 |
| 5 | Reduction | Ketone Intermediate | Alcohol Intermediate | 90-98 |
| 6 | Tosylation | Alcohol Intermediate | Tosylate Intermediate | 85-95 |
| 7 | Elimination | Tosylate Intermediate | (E,E)-Geranyllinalool-THP Ether | 75-85 |
| 8 | Deprotection | (E,E)-Geranyllinalool-THP Ether | (E,E)-Geranyllinalool | 85-95 |
Chemical Reaction Pathway
Caption: Multi-step reaction pathway for the synthesis of (E,E)-Geranyllinalool.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Many of the reagents used are flammable, corrosive, and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving n-butyllithium are highly exothermic and pyrophoric upon contact with air; strict anhydrous and inert atmosphere techniques are required.
-
Selenium dioxide is highly toxic and should be handled with extreme care.
-
Thionyl chloride and p-toluenesulfonyl chloride are corrosive and lachrymatory.
References
Application Notes and Protocols for Microbial Production of Geranyllinalool in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyllinalool (GL), a diterpenoid alcohol, is a valuable natural product with applications in the fragrance industry and as a precursor for the synthesis of pharmaceuticals like teprenone. Traditional chemical synthesis of this compound is often complex and inefficient. Metabolic engineering of microorganisms such as Escherichia coli offers a promising and sustainable alternative for the production of this compound. This document provides a detailed overview of the strategies, protocols, and quantitative data for the microbial production of this compound in E. coli.
Metabolic Engineering Strategies
The biosynthesis of this compound in E. coli relies on the heterologous expression of a this compound synthase (GES) which converts the precursor geranylgeranyl diphosphate (GGPP) into this compound. To enhance production, various metabolic engineering strategies have been employed to increase the intracellular pool of GGPP.
1. Enhancing the Native Methylerythritol Phosphate (MEP) Pathway:
The native MEP pathway in E. coli is the source of the fundamental isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Overexpression of key rate-limiting enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductase (DXR), can significantly boost the supply of IPP and DMAPP. Additionally, overexpression of isopentenyl diphosphate isomerase (IDI) helps to balance the ratio of IPP and DMAPP. To channel these precursors towards diterpene synthesis, a geranylgeranyl diphosphate synthase (GGPPS) is co-expressed to convert IPP and DMAPP into GGPP.
2. Introduction of the Isopentenol Utilization Pathway (IUP):
A more recent and highly effective strategy involves the introduction of an artificial isopentenol utilization pathway (IUP). This pathway circumvents the native MEP pathway by utilizing externally supplied isopentenols (such as isopentenol and prenol) to generate IPP and DMAPP. This approach has been shown to significantly increase the availability of terpenoid precursors, leading to higher product titers.[1]
Quantitative Production Data
The following table summarizes the reported quantitative data for this compound production in engineered E. coli strains from key studies.
| E. coli Strain | Engineering Strategy | Key Genes Expressed | Culture Conditions | Titer (mg/L) | Reference |
| BL21(DE3) | MEP pathway enhancement | AtGES, idi, dxs, dxr, GGPPS | TB medium, shake flask | 3.74 | |
| C41(DE3) | MEP pathway enhancement | AtGES, idi, dxs, dxr, GGPPS | TB medium, shake flask | 31.42 | |
| GL01 | Isopentenol Utilization Pathway (IUP) | This compound synthase | Shake flask fermentation | 274.78 ± 2.48 | [1] |
| Optimized GL01 | Isopentenol Utilization Pathway (IUP) | This compound synthase | Optimized shake flask | 447.51 ± 6.92 | [1] |
| Optimized GL01 | Isopentenol Utilization Pathway (IUP) | This compound synthase | 5-L fed-batch fermenter | 2060 | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Construction of this compound-Producing E. coli (MEP Pathway Enhancement)
This protocol is based on the work of Wang et al. (2015).
1.1. Gene Cloning and Plasmid Construction: a. The this compound synthase gene (AtGES from Arabidopsis thaliana) is cloned into an expression vector such as pET30a(+). b. Genes for the MEP pathway enhancement (idi, dxs, dxr) are cloned into a compatible plasmid, for example, pCDFDuet, to create a plasmid like pIRS. c. The geranylgeranyl diphosphate synthase gene (GGPPS from Abies grandis) is cloned into another compatible plasmid, for instance, a pACYCDuet-1 derivative, to create a plasmid like pGG.
1.2. E. coli Transformation: a. Competent E. coli cells (e.g., BL21(DE3) or C41(DE3)) are co-transformed with the three plasmids (pET30a-AtGES, pIRS, and pGG). b. Transformants are selected on LB agar plates containing the appropriate antibiotics.
1.3. Cultivation and Induction: a. A single colony is inoculated into 5 mL of LB medium with antibiotics and grown overnight at 37°C. b. The overnight culture is used to inoculate 1 L of Terrific Broth (TB) medium with antibiotics. c. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Protein expression is induced by adding IPTG to a final concentration of 0.1 mM. e. The culture is then incubated at a lower temperature, for example, 16°C, for 48-72 hours.
1.4. Extraction and Analysis of this compound: a. A two-phase extraction is performed by adding an equal volume of a non-polar solvent (e.g., n-hexane or ethyl acetate) to the culture. b. The mixture is shaken vigorously and then centrifuged to separate the phases. c. The organic phase containing this compound is collected. d. The extracted sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). e. Quantification is performed using a standard curve of authentic this compound.
Protocol 2: this compound Production via the Isopentenol Utilization Pathway (IUP)
This protocol is based on the work of Chang et al. (2024).[1]
2.1. Strain Construction: a. An E. coli strain is engineered to express the enzymes of the IUP, which typically include a kinase to phosphorylate the supplemented isopentenols. b. A this compound synthase gene is expressed in this engineered strain. The study by Chang et al. screened several plant-derived GES and found the one from Nicotiana attenuata to be highly efficient.[2]
2.2. Shake Flask Fermentation: a. The engineered E. coli strain is cultivated in a suitable fermentation medium. b. The culture is induced with an optimized concentration of IPTG (e.g., 0.4 mM).[1] c. Isopentenols (prenol and isopentenol) are added to the culture to serve as precursors for the IUP. d. The fermentation is carried out for 72 hours.[1]
2.3. Fed-Batch Fermentation (for scaled-up production): a. For higher titers, a fed-batch fermentation strategy is employed in a 5-L fermenter.[1] b. The cultivation conditions (e.g., pH, temperature, dissolved oxygen) are carefully controlled. c. A feeding solution containing a concentrated carbon source and isopentenols is supplied to the fermenter. d. The fermentation is run for an extended period to maximize product accumulation.
2.4. Product Extraction and Quantification: a. This compound is extracted from the culture broth using an organic solvent. b. The concentration of this compound is determined by GC-MS analysis against a standard curve.
Conclusion
The microbial production of this compound in E. coli has been successfully demonstrated through various metabolic engineering strategies. While enhancing the native MEP pathway provides a solid foundation, the introduction of the isopentenol utilization pathway has shown to dramatically increase production titers, reaching the g/L scale. Further optimization of fermentation processes and pathway engineering holds the potential for even more efficient and economically viable production of this valuable diterpenoid. These protocols and data serve as a valuable resource for researchers aiming to develop and optimize microbial platforms for the synthesis of this compound and other terpenoids.
References
Application Notes and Protocols for the Chiral Separation of Geranyllinalool Enantiomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyllinalool, a diterpenoid alcohol, is a significant chiral compound found in various natural products and is utilized as a fragrance and bioactive molecule.[1] It exists as two enantiomers, (3R)-(-)-geranyllinalool and (3S)-(+)-geranyllinalool, which may exhibit distinct biological activities and sensory properties.[2] Consequently, the ability to separate and quantify these enantiomers is crucial for quality control, authenticity assessment of natural products, and for the development of enantiomerically pure pharmaceuticals and other bioactive compounds. Enantioselective gas chromatography (GC) using chiral stationary phases (CSPs) is a powerful and highly selective analytical technique for this purpose.[3][4] This document provides a detailed protocol for the chiral separation of this compound enantiomers by GC.
Principle of Chiral Separation by GC
The separation of enantiomers by gas chromatography is achieved by employing a chiral stationary phase (CSP) within the GC column.[4] Enantiomers, which are non-superimposable mirror images, possess identical physical properties such as boiling point and vapor pressure, making their separation on conventional achiral columns impossible. However, a chiral stationary phase, itself enantiomerically pure, interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different formation constants and, therefore, different stabilities, leading to different retention times for each enantiomer on the column and enabling their separation.[5]
Cyclodextrin-based CSPs are widely used for the chiral separation of a variety of compounds, including terpene alcohols.[4][6] These cyclic oligosaccharides have a chiral cavity and can be derivatized to enhance their enantioselective recognition capabilities.[4] The choice of the specific cyclodextrin derivative is critical for achieving successful separation.
Experimental Protocol
This protocol is based on established methods for the chiral separation of terpene alcohols and specifically references a column used for this compound enantiomer analysis.[2] Optimization of the parameters may be required for specific instrumentation and applications.
Materials and Reagents
-
This compound Standard: A racemic mixture of (3R)-(-)- and (3S)-(+)-geranyllinalool.
-
Solvent: High-purity hexane or dichloromethane (GC grade).
-
Carrier Gas: High-purity helium or hydrogen.
-
Chiral GC Column: A column with a cyclodextrin-based chiral stationary phase is essential. Based on literature where the synthesis and analysis of this compound enantiomers were performed, a Lipodex E (a dipentyl butyryl γ-cyclodextrin) column is a suitable choice.[2] Alternatively, columns known for excellent separation of terpene alcohols, such as Restek Rt-βDEXsm or Rt-βDEXse , can be screened.
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Vials and Syringes: Standard GC vials with septa and appropriate microsyringes for sample injection.
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the chosen solvent (e.g., hexane).
-
From the stock solution, prepare a working standard of approximately 10-50 µg/mL by serial dilution.
-
Transfer the final diluted sample to a GC vial for analysis.
Gas Chromatography (GC) Conditions
The following are recommended starting conditions. Optimization of the temperature program and carrier gas flow rate is crucial for achieving baseline separation.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with FID or MS |
| Chiral Column | Lipodex E (or similar cyclodextrin-based column) |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate/Linear Velocity | ~1-2 mL/min (Helium) or ~40-80 cm/sec (Hydrogen) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1 (adjust based on sensitivity) |
| Oven Temperature Program | Initial Temp: 100 °C, hold for 1 min |
| Ramp: 2 °C/min to 220 °C | |
| Final Hold: Hold at 220 °C for 10 min | |
| Detector | FID or MS |
| FID Temperature | 250 °C |
| MS Transfer Line Temp | 230 °C |
| MS Ion Source Temp | 200 °C |
| MS Scan Range | m/z 40-350 |
Data Presentation
Successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the (3R)-(-) and (3S)-(+)-enantiomers of this compound. The quantitative data should be summarized as follows:
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (% ee) | Resolution (Rs) |
| (3R)-(-)-Geranyllinalool | tR1 | A1 | Calculated | Calculated |
| (3S)-(+)-Geranyllinalool | tR2 | A2 | Calculated | Calculated |
Note: The elution order of the enantiomers must be confirmed by injecting an enantiomerically pure standard if available. The enantiomeric excess (% ee) is calculated using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Visualizations
Experimental Workflow
Caption: Figure 1: Workflow for Chiral GC Separation.
Logical Relationship of Separation Components
References
Application Note: Geranyllinalool as a Reference Standard for Analytical Method Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction Geranyllinalool is a naturally occurring acyclic diterpene alcohol found in various plants and is an important intermediate in the biosynthesis of other terpenes.[1][2] Its well-defined chemical structure and properties make it a suitable candidate for use as a reference standard in the validation of analytical methods, particularly for the quantification of terpenes and related isoprenoids in complex matrices such as essential oils, plant extracts, and pharmaceutical formulations.[3][4][5] This document provides detailed protocols and application notes for using this compound as a standard for validating Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods.
Physicochemical Properties of this compound
A certified reference standard of this compound should be used. The identity and purity of the standard are critical for accurate method validation.
| Property | Value | Reference |
| Chemical Name | (6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | [1] |
| Molecular Formula | C₂₀H₃₄O | [1] |
| Molecular Weight | 290.48 g/mol | [1] |
| CAS Number | 1113-21-9 | |
| Appearance | Colorless to pale yellow clear liquid | [6][7] |
| Density | ~0.885 g/mL at 20 °C | [8] |
| Boiling Point | ~250 °C | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | [2][7] |
| Storage | 2-8°C, protected from light. | [7] |
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the use of this compound as a standard for the validation of a GC-MS method for quantifying volatile and semi-volatile terpenes in a sample matrix.
Experimental Protocol
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., n-Tridecane or Borneol[4]
-
GC-grade solvents (e.g., Hexane, Ethyl Acetate, Methanol)[9]
-
Anhydrous Sodium Sulfate
-
Autosampler vials (1.5 mL) with PTFE septa[9]
B. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Tridecane) in the same manner.
-
Calibration Standards: Perform serial dilutions of the this compound primary stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
Working Standards: Spike each calibration standard and sample with the internal standard to a consistent final concentration (e.g., 10 µg/mL).[9]
C. Sample Preparation Workflow The sample preparation aims to extract this compound and other terpenes from the matrix into a suitable solvent for GC-MS analysis.
Caption: General workflow for GC-MS sample preparation.
D. GC-MS Instrumental Parameters The following parameters provide a starting point and should be optimized for the specific instrument and analytes of interest.[4][9][10]
| Parameter | Specification |
| GC System | Agilent, Thermo Fisher, or equivalent with MS detector |
| Column | DB-5ms, HP-5ms, or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min) |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-400) for identification and/or Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | m/z 69, 81, 93, 107 (Qualifiers), 290 (Quantifier/Molecular Ion)[11] |
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol details the use of this compound as a standard for an HPLC-UV method. This is suitable for non-volatile or thermally labile compounds, though this compound itself is also amenable to GC. The principles, however, apply to validating methods for other diterpenoids.
Experimental Protocol
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acid modifier (e.g., Formic Acid or Phosphoric Acid)[12]
-
Autosampler vials (1.5 mL) with PTFE septa
B. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound and dissolve it in a 10 mL volumetric flask using methanol or acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[12][13]
C. Sample Preparation Workflow Sample preparation for HPLC focuses on extracting the analyte and ensuring the final solution is free of particulates and compatible with the mobile phase.
Caption: General workflow for HPLC sample preparation.[12]
D. HPLC Instrumental Parameters The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method.[12][13]
| Parameter | Specification |
| HPLC System | Standard system with UV or Photodiode Array (PDA) Detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm[12][13] |
| Run Time | ~10-15 minutes (adjust as needed for analyte retention) |
Analytical Method Validation
Using this compound as the reference standard, the analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below, with typical acceptance criteria based on AOAC and ICH guidelines.[4][14]
Caption: Logical workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective & Procedure | Acceptance Criteria |
| Specificity | Assess interference from matrix components. Analyze blank and spiked matrix samples. | Peak for this compound is well-resolved from other components. |
| Linearity | Analyze calibration standards at 5-7 concentration levels. Plot peak area vs. concentration. | Correlation coefficient (r²) > 0.99.[4] |
| Accuracy | Analyze spiked blank matrix at low, medium, and high concentrations (n=3-5). Calculate percent recovery. | Recovery typically within 80-120%.[4][5][14] |
| Precision | Repeatability (Intra-day): Analyze replicates (n=5-6) of a sample on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 5-15% depending on concentration.[3][4] |
| LOD | Limit of Detection. Determined by signal-to-noise ratio (S/N ≥ 3) or standard deviation of the response. | The lowest concentration that can be reliably detected.[4] |
| LOQ | Limit of Quantification. Determined by signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response. | The lowest concentration that can be accurately quantified with acceptable precision and accuracy.[4] |
| Robustness | Deliberately vary method parameters (e.g., pH, flow rate, column temperature) and assess impact. | No significant changes in results, indicating reliability during normal use. |
By following these protocols and validation procedures using a high-purity this compound reference standard, researchers can develop and validate robust, reliable, and accurate analytical methods for the quantification of terpenes and related compounds in various sample types.
References
- 1. This compound | C20H34O | CID 5365872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 3. Development and Validation of a Reliable and Robust Method for the Analysis of Cannabinoids and Terpenes in Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. geranyl linalool, 68931-30-6 [thegoodscentscompany.com]
- 7. Geranyl linalool CAS#: 1113-21-9 [m.chemicalbook.com]
- 8. This compound technical, =90 GC 1113-21-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. hmelj-giz.si [hmelj-giz.si]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gentechscientific.com [gentechscientific.com]
Application of Geranyllinalool in the Synthesis of Teprenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teprenone, chemically known as geranylgeranylacetone, is a clinically significant anti-ulcer agent that promotes gastric mucosal defense and repair. A key strategic step in the industrial synthesis of Teprenone involves the utilization of geranyllinalool as a readily available starting material. The primary transformation is achieved through a Carroll rearrangement, a[1][1]-sigmatropic rearrangement of a β-keto allyl ester, which is formed in situ from this compound and an acetoacetate ester. This reaction is typically followed by decarboxylation to yield the target γ,δ-allylketone, Teprenone. This document provides detailed application notes and experimental protocols for the synthesis of Teprenone from this compound, supported by quantitative data and process visualizations.
Chemical Synthesis Pathway
The synthesis of Teprenone from this compound proceeds via a one-pot reaction, primarily the Carroll rearrangement, catalyzed by an organoaluminum compound such as aluminum isopropoxide. The overall reaction scheme is depicted below.
Figure 1: Synthesis of Teprenone from this compound.
Caption: Synthesis of Teprenone from this compound via Carroll Rearrangement.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various optimized protocols for the synthesis of Teprenone from this compound.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Reactants | ||
| This compound to Alkyl Acetoacetate Molar Ratio | 1:1.0 - 1:2.0 | [2] |
| Catalyst | ||
| Type | Aluminum Isopropoxide | [1] |
| Loading | 0.5 - 10 mol% (relative to this compound) | [2] |
| Reaction Conditions | ||
| Temperature | 130 - 160 °C | [1] |
| Duration | 3 - 24 hours | [1] |
| Yields | ||
| Crude Product Yield | > 87% | [2] |
| Purified Product Yield (High Purity) | > 66% | [2] |
| Reported Yield (Specific Example) | 72% | [1] |
Table 2: Purity Specifications of Synthesized Teprenone
| Parameter | Specification | Reference |
| Purity (after purification) | ≥ 99.0% | [2] |
| Isomer Ratio (5Z, 9E, 13E) / (5E, 9E, 13E) | 0.61 - 0.68 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis and purification of Teprenone from this compound.
Protocol 1: Synthesis of Teprenone via Aluminum Isopropoxide Catalyzed Carroll Rearrangement
Materials:
-
(6E, 10E)-Geranyllinalool
-
Methyl acetoacetate or Ethyl acetoacetate
-
Aluminum isopropoxide
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add (6E, 10E)-geranyllinalool (e.g., 2.90 g, 10 mmol), diketene (e.g., 2.10 g, 25 mmol), and aluminum isopropoxide (e.g., 0.20 g, 1 mmol).[1]
-
Reaction: Heat the mixture to 130-150 °C with continuous stirring.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5.5 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane and water, then transfer the mixture to a separatory funnel.[1]
-
Extraction: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure to obtain the crude Teprenone as an oily residue.[1]
Protocol 2: Purification of Teprenone
Materials:
-
Crude Teprenone
-
Hexane
-
Sulfuric acid solution (e.g., 5% w/w)
-
Sodium bicarbonate solution (e.g., 10% w/w)
-
Anhydrous sodium sulfate
Equipment:
-
Beakers and flasks
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus or preparative chromatography system
Procedure:
-
Acid Washing: Dissolve the crude Teprenone in hexane and wash with a 5% sulfuric acid solution to remove the catalyst.[4]
-
Base Washing: Subsequently, wash with a 10% sodium bicarbonate solution to neutralize any remaining acid.[4]
-
Neutralization: Wash with water until the aqueous layer is neutral.[4]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the washed Teprenone.[4]
-
Final Purification: The final purification to achieve high-purity Teprenone can be accomplished by:
-
High-Vacuum Distillation: Distill the washed product under high vacuum to separate Teprenone from non-volatile impurities.[1]
-
Column Chromatography: Alternatively, purify the product using silica gel column chromatography.
-
Low-Temperature Crystallization: For obtaining all-trans-Teprenone, dissolve the washed product in hexane, cool to -15 to -20 °C for 20-24 hours, and then further cool to -30 to -60 °C to induce crystallization. The crystals can then be isolated by centrifugation at low temperatures.[4]
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of Teprenone.
Figure 2: Experimental Workflow for Teprenone Synthesis.
Caption: Workflow from Synthesis to Purified Teprenone.
Conclusion
The synthesis of Teprenone from this compound via the Carroll rearrangement is an efficient and industrially viable method. The use of an organoaluminum catalyst facilitates the reaction under controlled conditions to produce Teprenone in good yields. Subsequent purification steps are crucial to achieve the high purity required for pharmaceutical applications. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and synthesis.
References
- 1. KR101104328B1 - Novel Method of Making Tefrenone - Google Patents [patents.google.com]
- 2. CN102050714A - Method for synthesizing Teprenone - Google Patents [patents.google.com]
- 3. CN105732340A - Process for synthesizing teprenone - Google Patents [patents.google.com]
- 4. CN102627539A - Method for producing all trans-teprenone - Google Patents [patents.google.com]
Application Notes: The Role of Geranyllinalool in Plant Stress Signaling
Introduction
Geranyllinalool (GL), an acyclic diterpene alcohol, is a pivotal intermediate in plant metabolic pathways, particularly in response to environmental stressors.[1] It is synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP) through the action of this compound synthase (GLS) enzymes.[2][3] While not always abundant in its free form, GL serves as the direct precursor to several critical defense compounds. Its significance lies in its conversion to volatile and non-volatile molecules that mediate interactions between plants and their environment, especially under biotic attack.[1] Understanding the biosynthesis and signaling cascade of this compound is crucial for developing novel strategies in crop protection and drug development.
Key Functions in Plant Stress Signaling
-
Precursor to Volatile Organic Compounds (VOCs): this compound is the immediate precursor to (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a C16-homoterpene.[1][3] TMTT is a well-documented herbivore-induced plant volatile (HIPV). Its emission following insect damage serves as an indirect defense mechanism, attracting natural predators and parasitoids of the attacking herbivores.[1][2]
-
Involvement in Direct Defense: In some plant species, such as those in the Nicotiana genus, this compound is converted into 17-hydroxythis compound diterpene glycosides (HGL-DTGs).[1] These non-volatile compounds accumulate within leaf tissues and function as direct anti-herbivore defenses, negatively impacting the growth and survival of feeding larvae.[1]
-
Plant-to-Plant Communication: Volatiles derived from this compound, like TMTT, are implicated in priming defense responses in neighboring, undamaged plants.[1] This communication allows for a community-level enhancement of preparedness against potential threats.
Biosynthesis and Regulation
The production of this compound is tightly regulated and typically induced by stress. The signaling pathway often involves jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA), which are key phytohormones in plant defense against herbivores.[3][4] Upon perception of a stress signal (e.g., herbivore feeding), the JA signaling pathway is activated, leading to the transcriptional upregulation of this compound Synthase (GLS) genes.[3] The resulting GLS enzyme then catalyzes the conversion of GGPP, a primary metabolite, into the specialized defense precursor, this compound.[3]
Data Presentation
Table 1: Enzyme Kinetic Properties of this compound Synthase (GLS)
This table summarizes the kinetic parameters of a characterized GLS enzyme from Solanum lycopersicum (tomato), demonstrating its affinity for the substrate GGPP.
| Enzyme Source | Substrate | Km (µM) | Turnover Rate (s⁻¹) | Reference |
| Solanum lycopersicum (SlGLS) | GGPP | 18.7 | 6.85 | [1][4] |
Table 2: Induction of this compound Synthase (GLS) Gene Expression
Relative expression levels of GLS genes are significantly upregulated in response to chemical elicitors that mimic biotic stress.
| Plant Species | Gene | Treatment | Fold Change (vs. Control) | Reference |
| Solanum lycopersicum | SlGLS | Methyl Jasmonate (MeJA) | Significantly Induced | [1][4] |
| Solanum lycopersicum | SlGLS | Alamethicin | Significantly Induced | [1][4] |
| Nicotiana attenuata | NaGLS | Methyl Jasmonate (MeJA) | Significantly Induced | [1][4] |
| Arabidopsis thaliana | TPS04/GES | Coronalon (JA mimic) | Significantly Induced | [3] |
Table 3: Production of this compound-Derived Volatiles Upon Stress
Constitutive overexpression or stress induction leads to the emission of this compound and its derivative, TMTT.
| Plant Model | Condition | This compound Emission | TMTT Emission | Reference |
| Arabidopsis thaliana (WT) | Alamethicin Treatment | Detected | Detected | [2] |
| Arabidopsis thaliana (ges knockout) | Alamethicin Treatment | Deficient | Deficient | [2] |
| Arabidopsis thaliana (Pro35S:GES) | Constitutive Expression | Detected | Detected | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound and TMTT by GC-MS
This protocol details the extraction and analysis of this compound and its volatile derivative TMTT from plant leaf tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials with inserts
-
Mortar and pestle
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Harvest: Collect leaf tissue from control and stress-induced plants (e.g., post-MeJA treatment or herbivore feeding). Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Sample Preparation: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass vial. Add 1 mL of n-hexane. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., tetralin).
-
Extraction: Vortex the mixture vigorously for 1 minute and then incubate on a shaker at room temperature for 1-2 hours, protected from light.[5]
-
Centrifugation & Cleanup: Centrifuge the vial at 3,000 x g for 10 minutes to pellet the plant debris. Carefully transfer the supernatant (hexane extract) to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of ~100 µL.
-
GC-MS Analysis: Transfer the final extract to a GC vial with an insert. Inject 1 µL into the GC-MS system.[5]
-
GC Column: Use a non-polar column suitable for terpene analysis (e.g., DB-5ms).
-
Temperature Program: An example program is: initial temperature of 40°C for 2 min, then ramp at 5°C/min to 240°C, and hold for 2 min.[6]
-
MS Parameters: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify this compound and TMTT by comparing their retention times and mass spectra with those of authentic standards and library databases (e.g., NIST).[5] Quantify the compounds based on the peak area relative to the internal standard.
Protocol 2: Analysis of this compound Synthase (GLS) Gene Expression by qRT-PCR
This protocol provides a method to quantify the relative transcript levels of GLS genes in response to stress.
Materials:
-
Plant tissue (control and stress-induced)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for GLS and a housekeeping gene (e.g., Actin or EF1α)[1][7]
-
qPCR instrument
Procedure:
-
Sample Collection & Storage: Harvest plant tissue and immediately freeze in liquid nitrogen. Store at -80°C until use.
-
Total RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
Primer Design and Validation: Design primers specific to your target GLS gene and a stable housekeeping gene. Validate primer efficiency by running a standard curve.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA template
-
6 µL Nuclease-free water Run at least three technical replicates for each sample.[7]
-
-
qPCR Program: Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 5 min.
-
40 cycles of:
-
Denaturation: 95°C for 30 s.
-
Annealing: 60°C for 30 s.
-
Extension: 72°C for 30 s.
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the GLS gene to the Ct values of the housekeeping gene.[1]
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Geranyllinalool Production in Microbial Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing geranyllinalool yield in microbial fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation experiments.
Problem 1: Low or No this compound Titer
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inefficient this compound Synthase (GGLS) | Screen GGLS from different plant sources to identify the most efficient one. Codon-optimize the gene for the chosen microbial host (E. coli, S. cerevisiae). | Protocol: 1. Synthesize or clone GGLS genes from various plant species (e.g., Nicotiana attenuata). 2. Clone each GGLS into an expression vector compatible with your host. 3. Transform the vectors into your production strain. 4. Cultivate the strains under inducing conditions in shake flasks. 5. Extract this compound from the culture broth using an organic solvent (e.g., ethyl acetate). 6. Analyze the extracts by GC-MS to quantify this compound and compare the performance of different synthases.[1][2] |
| Insufficient Precursor (GGPP) Supply | 1. Overexpress the heterologous mevalonate (MVA) pathway to increase the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] 2. Introduce an Isopentenol Utilization Pathway (IUP) to convert supplemented prenol or isoprenol into IPP and DMAPP, bypassing the native pathways.[1][2] 3. Downregulate competing pathways . In yeast, downregulate the ERG9 gene (squalene synthase) to redirect farnesyl pyrophosphate (FPP) towards GPP and subsequently this compound.[5][6] | Protocol (IUP in E. coli): 1. Co-express the necessary enzymes for the IUP. 2. In the fermentation medium, supplement prenol. The optimal concentration should be determined empirically, starting from 1.0 g/L to 5.0 g/L.[1] A study found 2.5 g/L to be optimal.[1] 3. Monitor both cell growth and this compound production, as high concentrations of prenol can be toxic. |
| Suboptimal Induction Conditions | Optimize the inducer concentration (e.g., IPTG) and the induction temperature. | Protocol (IPTG & Temperature Optimization): 1. Grow the engineered strain to a specific optical density (e.g., OD600 of 2.5-3.0).[1] 2. Aliquot the culture and add varying final concentrations of IPTG (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM).[1] 3. Incubate the cultures at different temperatures (e.g., 16, 20, 25, 30 °C).[1] 4. Measure this compound production after a set time (e.g., 72 hours) to identify the optimal IPTG concentration and temperature. A peak production was observed at 0.4 mM IPTG and 20°C in one study.[1] |
Problem 2: Poor Cell Growth
| Possible Cause | Suggested Solution | Experimental Protocol |
| Toxicity of this compound or Intermediates | 1. Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., isopropyl myristate, dodecane) to sequester the toxic product from the cells.[1][7] 2. Engineer host tolerance . This can be achieved through adaptive laboratory evolution or by overexpressing genes related to solvent tolerance.[8] | Protocol (Two-Phase Fermentation): 1. During fermentation, add a sterile, biocompatible organic solvent to the culture medium at a certain percentage (e.g., 10% v/v).[1][3] 2. The solvent will form a separate layer where the hydrophobic this compound will accumulate, reducing its concentration in the aqueous phase and thus its toxicity to the cells. 3. At the end of the fermentation, the organic layer can be easily separated for product recovery. Note: While effective for many terpenes, one study reported that this did not enhance this compound biosynthesis and even reduced the yield.[1] |
| Suboptimal Fermentation Media | Optimize media components, particularly the carbon source. | Protocol (Carbon Source Optimization): 1. Prepare fermentation media with different primary carbon sources (e.g., glucose, glycerol) at the same concentration (e.g., 10 g/L).[1] 2. Inoculate with the production strain and cultivate under identical conditions. 3. Monitor both cell growth (OD600) and this compound titer. Glycerol has been shown to be a superior carbon source to glucose for this compound production in E. coli, potentially due to better generation of required reducing equivalents.[1] |
Problem 3: Accumulation of Byproducts
| Possible Cause | Suggested Solution | Experimental Protocol |
| Conversion of Precursors to Other Terpenoids | In S. cerevisiae, the native enzyme Erg20p has both GPP and FPP synthase activities, which can divert GPP to FPP and then to sterols.[9] Express a mutant version of Erg20p (e.g., Erg20p F96W-N127W) that has reduced FPP synthase activity but retains GPPS activity.[9] | Protocol (Site-Directed Mutagenesis): 1. Use site-directed mutagenesis to introduce the desired point mutations into the ERG20 gene. 2. Replace the native ERG20 gene in the host's chromosome with the mutated version. 3. Confirm the mutation by sequencing. 4. Compare this compound production in the mutant strain to the wild-type strain. |
| Degradation or Modification of this compound | In some hosts, this compound might be converted to other compounds. For example, geraniol can be converted to geranyl acetate in E. coli.[7][10] | Protocol (Byproduct Identification & Pathway Engineering): 1. Analyze the culture broth and organic extracts thoroughly using GC-MS to identify any potential byproducts. 2. If byproducts are identified, use literature and database searches (e.g., KEGG) to hypothesize the enzymatic reactions responsible. 3. Knock out the gene(s) encoding the responsible enzyme(s). For instance, the E. coli acetylesterase (Aes) can hydrolyze geranyl acetate back to geraniol, which could be a useful strategy if acetate formation is an issue.[7] |
Frequently Asked Questions (FAQs)
Q1: Which microbial host is better for this compound production, E. coli or S. cerevisiae?
A1: Both E. coli and S. cerevisiae have been successfully engineered for the production of various terpenoids.
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E. coli : Can achieve very high titers, with reported this compound yields reaching 2.06 g/L in a 5-L fed-batch fermenter.[1] It has well-established genetic tools and fast growth rates. The introduction of an isopentenol utilization pathway (IUP) has been particularly effective in E. coli.[1][2]
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S. cerevisiae : As a GRAS (Generally Recognized as Safe) organism, it is often preferred for producing compounds for the food, fragrance, and pharmaceutical industries.[11] It possesses a native MVA pathway, which is the precursor pathway for all isoprenoids.[9] While high titers of related monoterpenes like geraniol (up to 1.68 g/L) have been reported, specific high-yield this compound production in yeast is less documented in the provided search results.[4][9]
The choice depends on the specific application, regulatory requirements, and the developmental stage of the project.
Q2: How can I increase the supply of the precursor, geranylgeranyl diphosphate (GGPP)?
A2: Increasing the GGPP supply is critical for high yields. Key strategies include:
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Boosting the native precursor pathways : Overexpress key enzymes in the MVA pathway (in yeast) or the MEP pathway (in E. coli).[3] In yeast, overexpressing a truncated HMG-CoA reductase (tHMG1) is a common strategy.[5][6]
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Introducing a heterologous pathway : The MVA pathway from yeast is often expressed in E. coli to supplement the native MEP pathway.[3]
-
Using an external precursor feed : The Isopentenol Utilization Pathway (IUP) allows the cell to utilize externally fed prenol to generate IPP and DMAPP, the universal C5 building blocks.[1] This can significantly boost the precursor pool.
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Redirecting metabolic flux : Block competing pathways that drain the precursor pool. For example, down-regulating the squalene synthase (ERG9) in yeast prevents the conversion of FPP into sterols, making more available for diterpene synthesis.[5]
Q3: What are the optimal fermentation conditions for this compound production in E. coli?
A3: Based on a high-yield study, the following conditions were found to be optimal in shake flasks and were scaled up for fed-batch fermentation:[1]
-
Carbon Source : Glycerol was found to be superior to glucose, yielding approximately 1.9-fold higher production.[1]
-
Induction Temperature : 20°C resulted in the highest production. Higher temperatures led to a gradual decrease in yield.[1]
-
Inducer (IPTG) Concentration : An IPTG concentration of 0.4 mM was found to be optimal.[1]
-
Precursor Addition : Supplementing the medium with 2.5 g/L of prenol (when using an IUP-based strain) gave the highest yield.[1]
Q4: How do I analyze and quantify this compound from my fermentation broth?
A4: The standard method is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation : Extract this compound from the fermentation broth using an equal volume of an organic solvent like ethyl acetate or isopropyl myristate.[3][12] It is recommended to add an internal standard (e.g., undecane) to the solvent for accurate quantification.
-
Extraction : Vortex the mixture vigorously to ensure complete extraction of the hydrophobic product into the organic phase.
-
Phase Separation : Centrifuge the sample to cleanly separate the organic and aqueous layers.
-
Analysis : Inject a small volume (e.g., 1 µL) of the organic layer into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Quantification : Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Quantify the concentration based on the peak area relative to the internal standard.[12]
Quantitative Data Summary
The following tables summarize the yields of this compound and related terpenes achieved under various engineered conditions as reported in the literature.
Table 1: this compound Production in Engineered E. coli
| Strain Engineering Strategy | Fermentation Scale | Key Condition | Titer | Reference |
| IUP + Screened GGLS | Shake Flask | - | 274.78 ± 2.48 mg/L | [1] |
| Optimized Carbon Source | Shake Flask | Glycerol (10 g/L) | 282.98 ± 5.00 mg/L | [1] |
| Optimized Induction Temp. | Shake Flask | 20°C | 334.78 ± 8.11 mg/L | [1] |
| Optimized IPTG Conc. | Shake Flask | 0.4 mM | 447.46 ± 6.94 mg/L | [1] |
| Optimized Prenol Addition | Shake Flask | 2.5 g/L | 271.62 ± 6.12 mg/L | [1] |
| Fed-batch Fermentation | 5-L Bioreactor | Fed-batch strategy | 2.06 g/L | [1] |
Table 2: Production of Other Relevant Terpenes in Engineered Microbes
| Product | Host Organism | Engineering Strategy | Fermentation Scale | Titer | Reference |
| R-(-)-linalool | E. coli | MVA pathway, optimized LIS & GPPS | Shake Flask | 100.1 mg/L | [13][14] |
| R-(-)-linalool | E. coli | MVA pathway, optimized LIS & GPPS | Fed-batch | 1027.3 mg/L | [13][14] |
| Linalool | S. cerevisiae | Repression of ERG9, overexpression of tHMG1 | Shake Flask | 95 µg/L | [5][6] |
| Geraniol | E. coli | MVA pathway, optimized GES & GPPS | Fed-batch | 2.0 g/L | [7][9] |
| Geraniol | S. cerevisiae | MVA pathway optimization | Shake Flask | ~1 g/L | [15] |
| Geraniol | S. cerevisiae | Fed-batch cultivation | Fed-batch | 1.68 g/L | [4][9] |
Visualizations
Metabolic Pathway for this compound Production
Caption: Biosynthetic pathways for this compound production in a microbial host.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of Saccharomyces cerevisiae for linalool production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioproduction of Linalool From Paper Mill Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. research.chalmers.se [research.chalmers.se]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the chemical synthesis of Geranyllinalool.
Welcome to the technical support center for the chemical synthesis of Geranyllinalool. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems encountered during the synthesis of this compound.
Synthesis via Geranylacetone and Vinyl Grignard Reagent
A common route to this compound involves the reaction of geranylacetone with a vinyl Grignard reagent, such as vinyl magnesium bromide. While effective, this method can present several challenges.
Question 1: My Grignard reaction is yielding a significant amount of byproducts, resulting in a low yield of this compound. What are the likely side reactions?
Answer: Several side reactions can occur during the Grignard reaction with geranylacetone. The most common include:
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Enolization of Geranylacetone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This unreacted starting material will be recovered after acidic workup.
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Wurtz-Type Coupling: The vinyl Grignard reagent can couple with any unreacted vinyl bromide present in the reaction mixture, leading to the formation of 1,3-butadiene.
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1,4-Conjugate Addition: While 1,2-addition to the carbonyl group is the desired reaction, some 1,4-conjugate addition to the α,β-unsaturated system of geranylacetone can occur, leading to the formation of an isomeric ketone.
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Reaction with Moisture: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired product.
Troubleshooting Guide: Minimizing Side Reactions in the Grignard Step
| Problem | Potential Cause | Recommended Solution |
| Low yield, recovery of starting material | Enolization of geranylacetone due to the basicity of the Grignard reagent. | Add the Grignard reagent slowly to the geranylacetone solution at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. |
| Formation of volatile byproducts | Wurtz-type coupling of the Grignard reagent. | Ensure the complete formation of the Grignard reagent before adding the geranylacetone. Use of freshly prepared Grignard reagent is recommended. |
| Presence of isomeric ketone impurities | 1,4-conjugate addition. | The use of cerium(III) chloride (Luche reduction conditions) can enhance 1,2-selectivity. Add anhydrous CeCl₃ to the geranylacetone solution before the dropwise addition of the Grignard reagent. |
| Overall low conversion | Quenching of the Grignard reagent by moisture. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure starting materials are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Grignard Reaction of Geranylacetone with Vinyl Magnesium Bromide
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Preparation: Under an inert atmosphere, add anhydrous geranylacetone to a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.
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Cooling: Cool the flask to 0 °C in an ice bath.
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Addition of Grignard Reagent: Slowly add a solution of vinyl magnesium bromide in THF dropwise to the stirred solution of geranylacetone, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Logical Relationship for Troubleshooting Grignard Reaction
Caption: Troubleshooting workflow for low yields in the Grignard synthesis of this compound.
Synthesis via Wittig Reaction
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and can be employed in the synthesis of this compound, for instance, by reacting a suitable phosphonium ylide with a ketone or aldehyde precursor.
Question 2: I am using a Wittig reaction to form a double bond in a this compound precursor, but the reaction is producing a mixture of E/Z isomers and a byproduct that is difficult to remove. How can I address these issues?
Answer: The main challenges in a Wittig reaction are controlling the stereoselectivity (E/Z isomer ratio) and removing the triphenylphosphine oxide byproduct.
-
E/Z Isomerism: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the E-isomer, while non-stabilized ylides (containing alkyl or aryl groups) tend to favor the Z-isomer.
-
Triphenylphosphine Oxide ((Ph₃P=O)) Byproduct: This byproduct is formed stoichiometrically and can be difficult to separate from the desired product due to its polarity and high boiling point.
Troubleshooting Guide: Optimizing the Wittig Reaction
| Problem | Potential Cause | Recommended Solution |
| Unfavorable E/Z isomer ratio | Nature of the ylide and reaction conditions. | For Z-selectivity with non-stabilized ylides, use salt-free conditions. For E-selectivity, stabilized ylides are preferred. The Schlosser modification (using phenyllithium at low temperature) can be employed to increase E-selectivity with non-stabilized ylides. |
| Difficulty in removing triphenylphosphine oxide | Similar polarity and solubility to the product. | Purification can be achieved by column chromatography on silica gel. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent like hexane may be effective. |
Experimental Protocol: General Wittig Reaction
-
Ylide Formation: Under an inert atmosphere, suspend the appropriate phosphonium salt in an anhydrous solvent (e.g., THF). Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to warm to room temperature to form the ylide.
-
Reaction with Carbonyl: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of the carbonyl compound in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
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Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Workflow for Wittig Reaction and Purification
Caption: General workflow for a Wittig reaction leading to a this compound precursor.
Other Common Side Reactions
Question 3: During the synthesis of this compound or its precursors, I observe the formation of unexpected cyclic ethers or other isomeric byproducts. What could be the cause?
Answer: The formation of cyclic byproducts is often due to acid-catalyzed cyclization, a common reaction for acyclic terpene alcohols.
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Acid-Catalyzed Cyclization: Trace amounts of acid in the reaction mixture or during workup can protonate a hydroxyl group or a double bond, initiating an intramolecular cyclization cascade. This can lead to the formation of various cyclic ethers and other rearranged products. For example, geraniol and linalool are known to cyclize to form α-terpineol in the presence of acid.[1]
Troubleshooting Guide: Preventing Acid-Catalyzed Cyclization
| Problem | Potential Cause | Recommended Solution |
| Formation of cyclic ethers/isomers | Presence of acidic impurities or use of acidic workup conditions. | Use non-acidic drying agents (e.g., anhydrous sodium sulfate). Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to silica gel during chromatography, as it can be acidic. Use of neutral or basic alumina for chromatography can be an alternative. |
Signaling Pathway for Acid-Catalyzed Cyclization
Caption: Simplified pathway for the acid-catalyzed cyclization of this compound.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of this compound. For more specific issues, detailed analysis of your reaction conditions and analytical data (GC-MS, NMR) is recommended.
References
Technical Support Center: Purification of Synthetic Geranyllinalool
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Geranyllinalool.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a diterpene alcohol with the chemical formula C₂₀H₃₄O. It exists as a mixture of geometric isomers, primarily (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-geranyllinalool. It is a valuable intermediate in the synthesis of pharmaceuticals, such as the anti-ulcer drug Teprenone, and is also used in the fragrance industry.[1][2] High purity is essential for these applications to ensure product efficacy, safety, and to meet regulatory standards. Impurities can affect the biological activity, odor profile, and stability of the final product.
Q2: What are the main challenges in purifying synthetic this compound?
A2: The primary challenges in the purification of synthetic this compound include:
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Presence of Geometric Isomers: The synthetic product is often a mixture of (E,E), (E,Z), (Z,E), and (Z,Z) isomers, which have very similar physicochemical properties, making them difficult to separate.
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Structurally Similar Impurities: Byproducts from the synthesis, such as other terpene alcohols (e.g., nerolidol, geranylgeraniol) and unreacted starting materials (e.g., geraniol, linalool, geranyl chloride), can be difficult to remove due to similar boiling points and polarities.
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Thermal Instability: this compound and other terpenes can be sensitive to high temperatures, potentially leading to degradation or isomerization during distillation if not performed under vacuum.
Q3: What are the common methods for purifying this compound?
A3: The most common purification methods for this compound are:
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Vacuum Fractional Distillation: This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, minimizing thermal degradation.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. Normal-phase chromatography using silica gel is frequently employed, and reversed-phase high-performance liquid chromatography (HPLC) can be used for high-purity separations.
Q4: How can I assess the purity of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for assessing the purity of this compound.[3][4] It allows for the separation of volatile compounds and their identification based on their mass spectra. Quantitative analysis can be performed to determine the percentage of each isomer and impurity. High-performance liquid chromatography (HPLC) with a suitable detector can also be used for purity assessment and isomer separation.
Section 2: Troubleshooting Guides
Vacuum Fractional Distillation
Issue: Poor separation of this compound from impurities.
This issue often arises due to the close boiling points of this compound and its common impurities.
Troubleshooting Workflow:
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geranyl-linalool (mixture of isomers) | CymitQuimica [cymitquimica.com]
- 3. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Geranyllinalool Stability and Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Geranyllinalool during experimental procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a diterpenoid alcohol, is susceptible to degradation from several factors, primarily:
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Temperature: Elevated temperatures can lead to thermal degradation and isomerization.
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Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
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Oxygen: As a terpene alcohol, this compound is prone to oxidation when exposed to air.
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pH: Acidic and strongly basic conditions can catalyze degradation and rearrangement reactions.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products of this compound are not extensively documented, based on the degradation of similar terpenes like geraniol and linalool, the likely degradation products could include:
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Oxidation products: Aldehydes, ketones, and epoxides formed through oxidation of the alcohol group and double bonds.
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Isomerization products: Rearrangement of the double bonds or cyclization reactions, particularly under acidic conditions.
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Dehydration products: Loss of a water molecule to form various hydrocarbons.
Q3: How should I store pure this compound and samples containing it?
A3: To ensure the stability of this compound, proper storage is crucial.[2] The following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes thermal degradation. |
| Light | Store in amber glass vials or in the dark. | Prevents photodegradation. |
| Atmosphere | Use airtight containers with minimal headspace. Consider flushing with an inert gas (e.g., nitrogen or argon). | Minimizes exposure to oxygen and prevents oxidation. |
| Container | Use glass containers. | Avoids potential interactions with plastic. |
Q4: What solvents are suitable for dissolving and extracting this compound?
A4: this compound is a lipophilic compound with low solubility in water.[3] It is soluble in a variety of organic solvents.[4][5][6] The choice of solvent can impact stability, so it is important to use high-purity solvents and consider their potential for degradation.
| Solvent | Solubility (g/L at 25°C)[4] |
| Ethanol | 113.47 |
| Methanol | 63.98 |
| Acetone | 44.02 |
| Ethyl Acetate | 201.06 |
| n-Hexane | 89.75 |
| Dichloromethane | 189.55 |
| Chloroform | 259.17 |
| Water | 0.02 |
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation.[7][8][9][10] Common antioxidants used for this purpose include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
α-Tocopherol (Vitamin E)
A typical concentration to consider is 0.1% (w/v) of the antioxidant in the sample solution. The choice of antioxidant may depend on the solvent system and downstream analytical methods.
Troubleshooting Guides
Issue 1: Low recovery of this compound after sample extraction.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation during Extraction | If using heat-assisted extraction methods (e.g., Soxhlet, heating under reflux), reduce the temperature and extraction time.[11] Consider using non-thermal methods like ultrasonic or microwave-assisted extraction at controlled temperatures. |
| Oxidative Degradation | Minimize the exposure of the sample to air during extraction.[7] Work in a fume hood with an inert atmosphere (e.g., nitrogen blanket) if possible. Degas solvents before use. |
| Inappropriate Solvent | Ensure the solvent used has high purity and is suitable for this compound. Refer to the solubility table in the FAQs. The polarity of the solvent can affect extraction efficiency. |
| Adsorption to Labware | Silanize glassware to reduce active sites that can adsorb the analyte. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation during Analysis | High injector temperatures in GC-MS can cause thermal degradation.[12] Optimize the injector temperature to the lowest possible while maintaining good peak shape. |
| Sample Degradation Prior to Analysis | Re-evaluate your sample storage and preparation procedures. Ensure samples are stored under the recommended conditions and analyzed promptly after preparation. |
| Contaminated Solvents or Reagents | Use high-purity, freshly opened solvents. Run a solvent blank to check for contaminants. |
Experimental Protocols
Protocol 1: General Guideline for Extraction of this compound from a Plant Matrix
This protocol provides a general procedure for the extraction of this compound from a dried, powdered plant matrix. Optimization may be required depending on the specific matrix.
Materials:
-
Dried and powdered plant material
-
n-Hexane (or another suitable solvent of high purity)
-
Anhydrous sodium sulfate
-
Glass vials
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator (optional)
Procedure:
-
Weigh 1 gram of the powdered plant material into a glass vial.
-
Add 10 mL of n-hexane to the vial.
-
For ultrasonic extraction, place the vial in an ultrasonic bath for 15 minutes at a controlled temperature (e.g., 25°C). For shaker extraction, place the vial on a shaker for 1 hour at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean glass vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
If necessary, concentrate the extract to the desired volume using a gentle stream of nitrogen or a rotary evaporator at low temperature (<35°C).
-
Store the final extract at 2-8°C in an amber glass vial until analysis.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[13][14][15]
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Heating block or oven
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a heating block at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., GC-MS).
Protocol 3: Quantitative Analysis of this compound by GC-MS
This protocol provides a starting point for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[12][16][17][18]
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
SIM Ions for this compound (tentative):
-
Quantifier ion: m/z 69
-
Qualifier ions: m/z 41, 81, 95
Procedure:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., n-hexane) covering the expected concentration range of the samples.
-
If using an internal standard (recommended), spike all standards and samples with a constant concentration of the internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
-
Inject 1 µL of each standard and sample into the GC-MS system.
-
Acquire the data in both full scan and SIM mode.
-
Identify this compound based on its retention time and mass spectrum in full scan mode.
-
Quantify this compound using the peak area of the quantifier ion in SIM mode and the calibration curve.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Page loading... [wap.guidechem.com]
- 3. geranyl linalool, 68931-30-6 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. Geraniol - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Trace-Level Geranyllinalool Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging task of detecting geranyllinalool at trace levels. This compound, a diterpenoid alcohol, is a valuable compound in the fragrance and pharmaceutical industries, and its accurate quantification often requires meticulous method development.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, particularly at low concentrations.
| Problem | Potential Cause | Recommended Solution |
| Poor/No Signal | Inadequate sample concentration. | Concentrate the sample extract using a gentle stream of nitrogen or a rotary evaporator. Ensure the final concentration is appropriate for trace analysis. |
| Inefficient injection for trace analysis. | Use splitless injection to transfer the entire sample volume to the column, maximizing analyte introduction.[1][2] | |
| Low sensitivity of the mass spectrometer. | Operate the MS in Selected Ion Monitoring (SIM) mode, focusing on characteristic this compound ions (m/z 69, 81, 93, 290) to enhance sensitivity. | |
| Analyte degradation in the injector. | Ensure the injector temperature is not excessively high, which can cause thermal degradation of this compound. | |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trim the first few centimeters of the column.[2] |
| Presence of polar functional groups. | Consider derivatization (e.g., silylation) to mask the polar hydroxyl group of this compound, which can interact with active sites.[3] | |
| Improper column installation. | Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions.[2] | |
| Peak Fronting | Column overload. | Dilute the sample or increase the split ratio if using split injection. This is less common in trace analysis but can occur with matrix interferences. |
| Inappropriate solvent for injection. | Ensure the sample solvent is compatible with the stationary phase of the column. | |
| Baseline Noise/Drift | Contaminated carrier gas or gas lines. | Use high-purity carrier gas and install traps to remove oxygen and moisture. |
| Column bleed at high temperatures. | Use a low-bleed GC column specifically designed for MS applications. Condition the column properly before use. | |
| Contaminated injector or septum. | Regularly clean the injector and replace the septum to prevent bleed and ghost peaks. |
Frequently Asked Questions (FAQs)
1. What are the recommended initial GC-MS parameters for this compound analysis?
For initial method development, a good starting point for this compound analysis would be:
| Parameter | Recommendation |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temp 60-80°C, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 69 (quantification), 81, 93, 290 (qualifiers) |
2. How can I improve the signal-to-noise ratio for trace-level this compound?
To enhance the signal-to-noise (S/N) ratio:
-
Use Splitless Injection: This ensures the maximum amount of analyte reaches the detector.
-
Optimize Oven Ramp Rate: A slower temperature ramp can lead to sharper peaks and increased sensitivity.[4]
-
Employ Selected Ion Monitoring (SIM): This significantly increases sensitivity compared to full scan mode by only monitoring specific ions of interest.
-
Ensure a Clean System: A clean injector, column, and ion source will reduce baseline noise.
3. Is derivatization necessary for this compound analysis?
Derivatization is not always necessary but can be highly beneficial for trace-level analysis. This compound's hydroxyl group can cause peak tailing due to interactions with active sites in the GC system. Silylation, a common derivatization technique, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[3][5][6] This increases the compound's volatility and thermal stability, leading to improved peak shape and sensitivity.[3]
4. What is a suitable sample preparation method for extracting this compound from a plant matrix?
A common and effective method is solvent extraction. A detailed protocol is provided in the "Experimental Protocols" section below. For volatile and semi-volatile compounds like this compound, headspace techniques like Solid Phase Microextraction (SPME) can also be excellent, solvent-free alternatives that concentrate analytes from the sample's headspace.[1]
Experimental Protocols
Detailed Protocol for Solvent Extraction of this compound from Plant Leaves
This protocol outlines a standard procedure for the extraction of this compound from a plant matrix for GC-MS analysis.[7][8]
Materials:
-
Fresh or dried plant leaves
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Rotary evaporator or gentle stream of nitrogen
-
Micropipettes and tips
Procedure:
-
Sample Preparation: Weigh approximately 1-5 grams of fresh or dried plant leaves.
-
Grinding: Freeze the plant material with liquid nitrogen and immediately grind it into a fine powder using a mortar and pestle. This increases the surface area for efficient extraction.[8]
-
Extraction: Transfer the powdered plant material to a glass vial. Add a hexane:ethyl acetate (85:15 v/v) solvent mixture at a ratio of approximately 20 mL of solvent per gram of plant material.[7][8]
-
Agitation: Seal the vial and agitate the mixture at room temperature for at least 24 hours. Sonication can be used to reduce the extraction time.
-
Filtration: Filter the extract to remove solid plant debris.
-
Drying: Pass the filtered extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of volatile compounds.[8]
-
Analysis: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol for Silylation Derivatization of this compound
This protocol describes a general procedure for the silylation of the hydroxyl group in this compound to improve its chromatographic behavior.
Materials:
-
Dried sample extract containing this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Evaporation: Transfer an aliquot of the sample extract to a clean, dry GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried extract, followed by 100 µL of BSTFA with 1% TMCS. The TMCS acts as a catalyst.[5]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting the derivatized sample into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 2. agilent.com [agilent.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low expression of Geranyllinalool synthase in heterologous systems.
Welcome to the technical support center for overcoming challenges in the heterologous expression of geranyllinalool synthase (GLS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the expression and functional yield of GLS in common heterologous systems such as Escherichia coli and Pichia pastoris.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no expression of this compound synthase (GLS)?
A1: Low or absent expression of GLS in heterologous hosts like E. coli or yeast can typically be attributed to several factors:
-
Codon Bias: The codon usage of the GLS gene, which is often plant-derived, may not be optimal for the translational machinery of the microbial host.[1][2]
-
Promoter Strength and Regulation: The chosen promoter may be too weak or not properly induced, leading to insufficient transcription.[2]
-
Protein Insolubility: Terpene synthases, including GLS, are prone to misfolding and aggregation into insoluble inclusion bodies, especially when overexpressed at high levels in E. coli.[3][4]
-
Protein Toxicity: The expressed GLS or the product, this compound, might be toxic to the host cells, leading to poor growth and reduced protein production.[2][3][4]
-
Insufficient Precursor Supply: The production of this compound is dependent on the availability of the precursor geranylgeranyl diphosphate (GGPP). A limited intracellular pool of GGPP will cap the final product yield, irrespective of GLS expression levels.[5]
-
Plasmid Instability: The expression vector might be unstable, leading to its loss during cell division.
Q2: Which expression host is better for GLS, E. coli or Pichia pastoris?
A2: The choice between E. coli and Pichia pastoris depends on the specific research goals and the characteristics of the GLS enzyme.[6][7]
-
E. coli is often the first choice due to its rapid growth, ease of genetic manipulation, and the availability of a wide range of expression vectors and host strains.[7] It is particularly well-suited for initial screening of GLS candidates and for producing unglycosylated proteins. However, challenges with protein folding and the formation of inclusion bodies are more common in E. coli.[7]
-
Pichia pastoris , a methylotrophic yeast, is a eukaryotic expression system that offers advantages for producing complex proteins.[7] It can perform post-translational modifications and has a robust secretory system, which can aid in protein folding and purification. The potential for high-density fermentation makes it an attractive host for large-scale production.[6]
Q3: What is codon optimization and why is it important for GLS expression?
A3: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage bias of the expression host, without altering the amino acid sequence of the encoded protein.[1] Different organisms have preferences for certain codons over others that code for the same amino acid. By replacing rare codons in the GLS gene with those that are more frequently used by E. coli or P. pastoris, the translation efficiency can be significantly improved, leading to higher protein expression levels.[1][8]
Q4: How can I increase the supply of the precursor GGPP in my expression host?
A4: Enhancing the intracellular pool of geranylgeranyl diphosphate (GGPP) is crucial for maximizing this compound production. This can be achieved through metabolic engineering strategies:[5]
-
Overexpression of Mevalonate (MVA) Pathway Genes: In yeast, overexpressing key enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl diphosphate synthase (ERG20), can boost the production of FPP, a precursor to GGPP.[5]
-
Overexpression of GGPP Synthase (GGPPS): Introducing and overexpressing a GGPPS gene will directly convert FPP to GGPP.
-
Downregulation of Competing Pathways: In yeast, the sterol biosynthesis pathway competes for the precursor FPP. Downregulating the expression of squalene synthase (ERG9), the first enzyme in the sterol pathway, can redirect the metabolic flux towards GGPP.[5]
-
Engineering the DXP Pathway in E. coli: In E. coli, the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway produces isoprenoid precursors. Overexpressing rate-limiting enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductase (DXR), can increase the supply of IPP and DMAPP, the building blocks for GGPP.
Troubleshooting Guides
Problem 1: No or Very Low GLS Expression
| Possible Cause | Troubleshooting Step |
| Incorrect Plasmid Construct | Verify the integrity of your expression construct by sequencing to ensure the GLS gene is in the correct reading frame and free of mutations. |
| Inefficient Transcription | Use a stronger promoter (e.g., T7 promoter in E. coli, AOX1 or GAP promoter in P. pastoris). Ensure proper induction conditions (e.g., optimal IPTG concentration for T7 promoter, sufficient methanol for AOX1 promoter).[9][10] |
| Codon Bias | Synthesize a codon-optimized version of the GLS gene tailored for your expression host (E. coli or P. pastoris).[1][8] |
| Protein Degradation | Perform all protein extraction and purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[11] |
| Toxicity of GLS | Use a host strain with tighter control over basal expression (e.g., BL21(DE3)pLysS for E. coli).[2] Lower the induction temperature and use a lower concentration of the inducer to reduce the rate of protein synthesis.[4] |
Problem 2: GLS is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[4][9] This slows down protein synthesis, allowing more time for proper folding. |
| Suboptimal Growth Conditions | Optimize the culture medium. Sometimes, using a minimal medium can reduce the metabolic burden on the cells and improve protein solubility.[4] |
| Misfolding of the Protein | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of GLS. |
| Lack of a Solubility-Enhancing Partner | Fuse a solubility-enhancing tag to the N- or C-terminus of GLS. Common tags include Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO). |
Data Presentation
Table 1: Comparison of this compound Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Culture Conditions | This compound Titer (mg/L) | Reference |
| E. coli BL21(DE3) | pIRS (dxs, dxr, idi), pGG (GGPPS), pET30a-AtGES | TB medium, 37°C growth, 16°C induction | 3.74 | |
| E. coli C41(DE3) | pIRS (dxs, dxr, idi), pGG (GGPPS), pET30a-AtGES | TB medium, 37°C growth, 16°C induction | 31.42 | |
| E. coli GL01 | Artificial Isopentenol Utilization Pathway (IUP), screened high-activity GLS | Shake flask fermentation, 72h | 274.78 ± 2.48 | [12] |
| E. coli GL01 (Optimized) | Artificial Isopentenol Utilization Pathway (IUP), screened high-activity GLS | Optimized carbon source, 0.4 mM IPTG, prenol addition, 72h | 447.51 ± 6.92 | [12] |
| E. coli GL01 (Fed-batch) | Artificial Isopentenol Utilization Pathway (IUP), screened high-activity GLS | 5-L bioreactor, fed-batch fermentation | 2060 | [12] |
Experimental Protocols
Protocol 1: Codon Optimization of GLS for Pichia pastoris
Objective: To design a synthetic GLS gene with codon usage optimized for high-level expression in Pichia pastoris.
Methodology:
-
Obtain the amino acid sequence of your GLS of interest.
-
Use a codon usage table for highly expressed genes in Pichia pastoris. This can be derived from the literature or online databases.[8][13]
-
For each amino acid in the GLS sequence, select the most frequently used codon in P. pastoris.
-
Use a gene synthesis service to create the optimized DNA sequence. During the design, also consider:
-
Adjusting the GC content to be between 45-55%.
-
Removing any potential mRNA secondary structures that could hinder translation.
-
Avoiding internal restriction sites that will be used for cloning.
-
-
The synthesized, codon-optimized gene is then ready for cloning into a Pichia expression vector.
Protocol 2: Expression of GLS in Pichia pastoris GS115 using the AOX1 promoter
Objective: To express the codon-optimized GLS gene in P. pastoris under the control of the methanol-inducible AOX1 promoter.
Methodology:
-
Clone the codon-optimized GLS gene into a Pichia expression vector, such as pPICZα A, which allows for selection with Zeocin.
-
Linearize the recombinant plasmid and transform it into competent P. pastoris GS115 cells by electroporation.
-
Select for positive transformants on YPDS plates containing Zeocin.
-
Screening for Expression: a. Inoculate single colonies into 20 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 100 mL baffled flask. b. Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).[10] c. Harvest the cells by centrifugation at 1,000 x g for 5 minutes. d. To induce expression, decant the supernatant and resuspend the cell pellet to an OD600 of 1.0 in 20 mL of BMMY medium (Buffered Methanol-complex Medium).[10] e. Add 100% methanol to a final concentration of 0.5-1% to initiate induction.[10] f. Return the culture to the incubator. g. Add methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.[10] h. Collect 1 mL samples at 24, 48, 72, 96, and 120 hours post-induction to determine the optimal expression time. Analyze the samples by SDS-PAGE and Western blot.
Protocol 3: Western Blot for Detection of His-tagged GLS in Yeast
Objective: To detect the expression of a His-tagged GLS protein from yeast cell lysates.
Methodology:
-
Protein Extraction: a. Pellet 1 mL of yeast culture by centrifugation. b. Resuspend the cells in 100 µL of loading buffer. c. Add an equal volume of glass beads and vortex for 1-2 minutes to lyse the cells.[14] d. Boil the mixture for 10 minutes.[14] e. Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.[14]
-
SDS-PAGE: a. Load 20-25 µL of the supernatant onto an SDS-polyacrylamide gel. b. Run the gel at 100-150V until the dye front reaches the bottom.[14][15]
-
Protein Transfer: a. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16]
-
Immunodetection: a. Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). b. Incubate the membrane with a primary antibody against the His-tag (diluted in blocking buffer) for 1 hour at room temperature.[16] c. Wash the membrane three times for 5-10 minutes each with TBST.[16] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16] e. Wash the membrane three times for 5-10 minutes each with TBST. f. Detect the protein using a chemiluminescent substrate (e.g., ECL) and image the blot.[17]
Protocol 4: In Vitro GLS Enzyme Activity Assay with GC-MS Analysis
Objective: To determine the enzymatic activity of purified or crude GLS extract by measuring the production of this compound from GGPP.
Methodology:
-
Enzyme Reaction: a. Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). b. In a glass vial, combine the assay buffer, purified GLS or crude cell extract, and the substrate geranylgeranyl diphosphate (GGPP) to a final concentration of approximately 20-50 µM. c. Incubate the reaction at 30°C for 1-2 hours.
-
Product Extraction: a. Stop the reaction and extract the products by adding an equal volume of an organic solvent such as n-hexane or pentane. b. Vortex vigorously and then centrifuge to separate the phases. c. Carefully collect the organic phase containing the this compound.
-
GC-MS Analysis: a. Inject 1 µL of the organic extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). b. Use a temperature program that allows for the separation of this compound from other compounds. A typical program might be: initial temperature of 80°C for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 5 minutes. c. Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic this compound standard.[18][19] The mass spectrum of this compound shows characteristic fragments at m/z 69, 81, 93, and 107.[19] d. Quantify the amount of this compound produced by creating a standard curve with known concentrations of the authentic standard.
Visualizations
Caption: Metabolic pathway for this compound production in yeast and key engineering targets.
Caption: General experimental workflow for heterologous expression and analysis of GLS.
Caption: Troubleshooting decision tree for low this compound production.
References
- 1. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteobiojournal.com [proteobiojournal.com]
- 7. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 8. A Gene Optimization Strategy that Enhances Production of Fully Functional P-Glycoprotein in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
- 12. Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. static.igem.org [static.igem.org]
- 17. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]
- 18. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Improving the stability of Geranyllinalool in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Geranyllinalool in different solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a diterpenoid alcohol, is susceptible to degradation influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation, leading to isomerization, cyclization, and dehydration.
-
pH: Acidic conditions can catalyze the isomerization and cyclization of this compound. While more stable at neutral pH, strongly basic conditions should also be avoided.
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: As a tertiary alcohol with multiple double bonds, this compound is prone to oxidation when exposed to air (oxygen), which can lead to the formation of various oxidation products.
Q2: What are the common degradation products of this compound?
A2: Under various stress conditions, this compound can degrade into a variety of products. Based on the degradation pathways of structurally similar terpenoids like linalool and geraniol, the following are potential degradation products of this compound:
-
Isomerization and Cyclization Products: Under acidic conditions, this compound can isomerize to form other terpene alcohols or cyclize to form cyclic ethers.
-
Dehydration Products: Elevated temperatures can lead to the loss of a water molecule, forming various diterpenes.
-
Oxidation Products: Exposure to oxygen can result in the formation of epoxides, aldehydes, or ketones.
Q3: How should I store my this compound standards and samples to ensure stability?
A3: To maintain the integrity of your this compound standards and samples, it is recommended to:
-
Store in a cool, dark place: For pure compounds, refrigeration at 2-8°C is advisable. For solutions, storage at -20°C can minimize degradation for several months.[1]
-
Use appropriate containers: Store in airtight, amber glass vials to protect from light and oxygen.
-
Minimize headspace: Reduce the amount of air in the container to limit oxidative degradation.
-
Consider inert atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen is recommended.
-
Solvent choice: Store in a non-polar, aprotic solvent if possible, as protic and acidic solvents can promote degradation.
Troubleshooting Guide: this compound Degradation in Experiments
This guide addresses specific issues users might encounter during their experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound after extraction or purification. | Thermal Degradation: High temperatures during solvent evaporation or chromatography. | - Use a rotary evaporator at reduced pressure and low temperature for solvent removal.- Employ chromatographic techniques at room temperature or with cooling if necessary. |
| pH-Induced Degradation: Use of acidic or basic solvents/reagents. | - Neutralize the sample before concentration.- Use buffered solutions to maintain a neutral pH.- If acidic or basic conditions are necessary, minimize exposure time and temperature. | |
| Oxidative Degradation: Prolonged exposure to air during sample handling. | - Work under an inert atmosphere (e.g., nitrogen or argon blanket).- Use degassed solvents.- Add an antioxidant (e.g., BHT or α-tocopherol) to the solvent, if compatible with your downstream analysis. | |
| Appearance of unexpected peaks in chromatograms. | Isomerization/Cyclization: Acidic conditions in the sample or during analysis (e.g., in the GC inlet). | - Ensure all solutions and glassware are neutral.- For GC analysis, use a deactivated liner and optimize the injection temperature to be as low as possible while still ensuring good volatilization. Consider derivatization (silylation) to increase thermal stability. |
| Photodegradation: Exposure of the sample to light. | - Work in a dimly lit area or use amber-colored labware.- Protect samples from direct light during storage and handling. | |
| Inconsistent results between replicate experiments. | Variable Storage Conditions: Differences in how samples are stored between experiments. | - Standardize storage protocols: ensure consistent temperature, light exposure, and container type for all samples.- Analyze samples as quickly as possible after preparation. |
| Solvent Purity: Impurities in the solvent (e.g., acidic impurities, peroxides) may be catalyzing degradation. | - Use high-purity, analytical grade solvents.- Test solvents for peroxides, especially ethers, and purify if necessary. |
Stability of this compound in Different Solvents (Qualitative)
The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents based on general chemical principles and data from related terpenoids. "Good" indicates that the solvent is relatively inert and less likely to promote degradation. "Fair" suggests that some degradation may occur, especially under prolonged storage or harsh conditions. "Poor" indicates that the solvent is likely to cause significant degradation.
| Solvent | Solvent Type | Expected Stability | Potential Degradation Pathways |
| Hexane | Non-polar, Aprotic | Good | Minimal degradation expected. |
| Toluene | Non-polar, Aprotic | Good | Minimal degradation expected. |
| Dichloromethane | Non-polar, Aprotic | Fair | Can contain acidic impurities that may catalyze isomerization/cyclization. |
| Diethyl Ether | Non-polar, Aprotic | Fair | Can form peroxides which can lead to oxidation. |
| Ethyl Acetate | Polar, Aprotic | Fair | Susceptible to hydrolysis which can alter pH. |
| Acetone | Polar, Aprotic | Fair | Can undergo self-condensation to form acidic impurities. |
| Acetonitrile | Polar, Aprotic | Good | Generally a stable solvent for many organic compounds. |
| Methanol | Polar, Protic | Poor to Fair | Can participate in acid-catalyzed reactions. |
| Ethanol | Polar, Protic | Poor to Fair | Can participate in acid-catalyzed reactions. |
| Water | Polar, Protic | Poor | This compound is insoluble; acidic or basic pH will cause degradation. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Good | Generally a good solvent for long-term storage of many compounds. |
Note: This data is extrapolated and should be used as a guideline. It is highly recommended to perform a stability study for your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze all samples (including a non-stressed control) by a validated HPLC or GC-MS method to determine the percentage of this compound remaining and to identify the major degradation products.
Protocol 2: Analytical Method for this compound and its Degradation Products by GC-MS
Objective: To quantify this compound and identify its degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10 µg/mL) with a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject 1 µL into the GC-MS system.
-
Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST). Quantify the remaining this compound using a calibration curve prepared from a pure standard.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting poor resolution in the chiral separation of Geranyllinalool.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor resolution during the chiral separation of Geranyllinalool.
Troubleshooting Guide
Poor resolution in the chiral separation of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor or No Resolution Between Enantiomers
This is a frequent challenge that can often be resolved by systematically evaluating and optimizing your experimental parameters.
Diagram: Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A step-by-step workflow for troubleshooting poor or no enantiomeric separation.
Recommended Solutions:
-
Verify Column Selection: Ensure you are using a chiral column suitable for terpene alcohols. Cyclodextrin-based stationary phases are often effective for separating this class of compounds. For this compound, which is structurally similar to Linalool, a good starting point would be a column known to separate Linalool enantiomers, such as an Astec® CHIRALDEX™ B-DM.[1]
-
Optimize the Temperature Program (for GC):
-
Slower Ramp Rates: Decreasing the temperature ramp rate (e.g., 1-2°C/min) can significantly improve resolution by allowing for more effective interaction between the enantiomers and the chiral stationary phase.[1]
-
Initial Oven Temperature: For volatile compounds like terpene alcohols, a lower initial temperature (e.g., 40°C) is often recommended to improve focusing at the head of the column.[1][2]
-
-
Adjust Carrier Gas Flow Rate (for GC): The optimal flow rate for chiral separations may differ from that for achiral separations. Experiment with different flow rates to find the best balance between resolution and analysis time.
-
Modify Mobile Phase Composition (for HPLC):
-
Solvent Strength: Adjust the ratio of polar and non-polar solvents to optimize retention and selectivity.
-
Additives: The addition of small amounts of acidic or basic modifiers can sometimes improve chiral recognition.[3]
-
-
Review Injection Parameters:
-
Injection Volume: Overloading the column is a common cause of poor resolution. Try injecting a smaller volume or diluting the sample.
-
Injection Mode (for GC): If using a split injection, a higher split ratio may be necessary to avoid column overload.
-
Issue 2: Broad or Tailing Peaks
Poor peak shape can obscure the separation of enantiomers.
Diagram: Causes and Solutions for Poor Peak Shape
Caption: Common causes of and solutions for broad or tailing peaks in chiral chromatography.
Recommended Solutions:
-
Evaluate Sample Concentration: Chiral columns have a lower sample capacity than their achiral counterparts. Dilute your sample and re-inject to see if peak shape improves.
-
Check for Active Sites: this compound, being an alcohol, can interact with active sites in the GC inlet or on the column itself, leading to peak tailing. Using a deactivated inlet liner and ensuring a high-quality, well-conditioned column can mitigate this.
-
Assess Column Health: Contamination from previous injections can degrade the stationary phase. Try baking out the column at a high temperature (within the column's limits) or trimming a small portion from the front of the column.
-
Verify Column Installation: Improperly installed columns can lead to dead volumes and poor peak shape. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for separating this compound enantiomers?
A1: While there is no universally "best" column, a good starting point for terpene alcohols like this compound are cyclodextrin-based chiral stationary phases. For gas chromatography (GC), columns such as the Astec® CHIRALDEX™ B-DM, which is a beta-cyclodextrin derivative, have shown success in separating similar compounds like Linalool.[1] For High-Performance Liquid Chromatography (HPLC), polysaccharide-based chiral stationary phases are widely applicable and should be considered.[3]
Q2: Can I use a non-chiral column for separating this compound enantiomers?
A2: No, enantiomers have identical physical and chemical properties in an achiral environment and will therefore co-elute on a non-chiral column. A chiral stationary phase is essential to provide the necessary stereospecific interactions for separation.[1]
Q3: What is the expected elution order for this compound enantiomers?
A3: The elution order of enantiomers can vary depending on the specific chiral stationary phase and the analytical conditions used. It is crucial to confirm the elution order by injecting certified reference standards for each enantiomer.
Q4: My resolution is still poor after optimizing the temperature program and flow rate. What else can I try?
A4: If initial optimizations are insufficient, consider the following:
-
Mobile Phase Modifiers (HPLC): Small changes in the mobile phase composition, such as the addition of an acidic or basic additive, can significantly impact selectivity.[3]
-
Derivatization: For compounds with functional groups like alcohols, derivatization can sometimes enhance chiral recognition and improve separation.
-
Alternative Chiral Stationary Phases: If a particular column does not provide adequate separation, screening other types of chiral stationary phases (e.g., different cyclodextrin derivatives or polysaccharide-based columns) is a standard approach in method development.[3]
Q5: Are there alternative methods to chromatography for the chiral analysis of this compound?
A5: Yes, Molecular Rotational Resonance (MRR) spectroscopy is an alternative technique that can be used for the chiral analysis of compounds in complex mixtures, such as essential oils, without the need for chromatographic separation. This method relies on the formation of diastereomeric complexes with a chiral tag molecule, which have distinct spectral signatures.[4]
Experimental Protocols
The following is a detailed methodology for the chiral separation of Linalool, a structurally similar terpene alcohol, which can be adapted as a starting point for this compound.
Example Protocol: Chiral GC-MS Separation of Linalool Enantiomers
This protocol is based on established methods for Linalool and serves as a template for developing a method for this compound.[5]
Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Oven Program | Initial temperature 40 °C for 3 min, ramp at 2 °C/min to 180 °C, hold for 30 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 250 °C |
| Mass Scan Range | 30–300 amu |
1. Reagents and Standards
-
Hexane (or other suitable solvent)
-
This compound standard
-
Individual enantiomers of this compound (if available, for confirming elution order)
2. Standard Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations appropriate for your detector (e.g., 1 to 100 µg/mL).
3. Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).
-
Dissolve the sample in a known volume of hexane (e.g., 10 mL).
-
If the sample is complex or contains non-volatile components, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
4. GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in the table above.
-
Inject 1 µL of each working standard and sample solution into the GC-MS.
-
Acquire data and integrate the peak areas for each enantiomer.
5. Method Optimization for this compound
-
Oven Program: The temperature program provided is a starting point. For the higher boiling point of this compound compared to Linalool, the final temperature and hold time may need to be increased. The ramp rate is a critical parameter for resolution and should be optimized (e.g., try 1 °C/min, 2 °C/min, and 5 °C/min).
-
Flow Rate: Adjust the carrier gas flow rate to find the optimum for resolution.
-
Column Choice: If the recommended column does not provide sufficient resolution, consider other cyclodextrin-based columns or columns with different chiral selectors.
References
Technical Support Center: Minimizing Geranyllinalool Isomerization During Extraction
Welcome to the technical support center for the extraction of Geranyllinalool. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of this compound during various extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a diterpene alcohol found in various plants and is a precursor to other important compounds. Isomerization, the process where a molecule is transformed into an isomer with a different atomic arrangement, is a significant concern because different isomers of this compound may possess distinct biological activities and aromatic properties. Maintaining the native isomeric form is often crucial for consistent research outcomes and the therapeutic efficacy of derived products.
Q2: What are the primary factors that induce the isomerization of this compound during extraction?
The primary factors that contribute to the isomerization of this compound are exposure to heat and acidic conditions. As a tertiary allylic alcohol, this compound is susceptible to acid-catalyzed rearrangements and thermal degradation, which can lead to the formation of various isomers and cyclized products.
Q3: Which extraction methods are recommended to minimize this compound isomerization?
Low-temperature extraction methods are highly recommended to preserve the integrity of thermolabile compounds like this compound.[1][2][3][4] These methods include:
-
Supercritical Fluid Extraction (SFE) with CO2: This technique uses carbon dioxide at its supercritical state, which allows for extraction at relatively low temperatures (e.g., 40-60°C), thereby minimizing thermal stress on the target compound.[5][6]
-
Cryogenic Ethanol Extraction: This method involves extracting the biomass with ethanol chilled to very low temperatures (typically between -40°C and -80°C).[1][3] The frigid temperatures effectively prevent the degradation of heat-sensitive molecules.[1][3]
Q4: Are there any solvents that should be avoided during the extraction of this compound?
Acidic solvents should be avoided as they can catalyze the isomerization of this compound. It is also advisable to use high-purity solvents to prevent unforeseen side reactions. While this compound is soluble in organic solvents like ethanol and ether, the choice of solvent should be paired with temperature control to minimize degradation.[7]
Troubleshooting Guide
Issue: Significant presence of this compound isomers in the final extract.
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | - For solvent extraction, reduce the temperature and consider longer extraction times at a lower temperature.- If using hydrodistillation, consider vacuum distillation to lower the boiling point of the solvent.- Switch to a low-temperature extraction method like Supercritical Fluid Extraction (SFE) or cryogenic ethanol extraction.[1][3][4][5] |
| Acidic Conditions | - Ensure the pH of the solvent and the plant matrix is neutral or slightly basic.- Avoid using acidic solvents or additives.- Consider adding a buffering agent to maintain a neutral pH during extraction. |
| Solvent Impurities | - Use high-purity, analytical grade solvents to avoid contaminants that could catalyze isomerization. |
| Extended Exposure to Light | - this compound is noted to be light-sensitive.[8] Protect the sample and extract from light by using amber glassware or covering the equipment with aluminum foil. |
| Improper Storage | - Store the final extract in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.[7] |
Quantitative Data Summary
While specific quantitative data on the isomerization of this compound under various extraction conditions is limited in the literature, the following table provides a qualitative comparison of common extraction methods and their associated risk of causing isomerization, based on data for analogous terpenes.[1][3][4]
| Extraction Method | Typical Operating Temperature | Risk of Thermal Isomerization | Risk of Acid-Catalyzed Isomerization | Recommendations for Minimizing Isomerization |
| Hydrodistillation | ~100°C | High | Moderate (pH of water can become acidic) | - Use vacuum distillation to lower the boiling point.- Buffer the distillation water to a neutral pH. |
| Solvent Extraction (at reflux) | Varies with solvent (e.g., Ethanol ~78°C) | Moderate to High | High (if acidic solvents are used) | - Use low-temperature solvent extraction.- Choose neutral, high-purity solvents. |
| Cryogenic Ethanol Extraction | -40°C to -80°C | Very Low | Low | - Maintain cryogenic temperatures throughout the process.[1][3] |
| Supercritical Fluid Extraction (SFE) with CO2 | 40-60°C | Low | Very Low (CO2 is inert) | - Optimize for the lowest effective temperature and pressure.[5][6] |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction
This protocol is designed to minimize thermal degradation of this compound.
-
Sample Preparation: Grind the dried plant material to a coarse powder.
-
Solvent Selection: Choose a high-purity, neutral solvent such as ethanol or hexane.
-
Extraction:
-
Place the powdered plant material in an extraction vessel.
-
Add the chilled solvent (e.g., at 4°C) at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture for a predetermined time (e.g., 24 hours) at a controlled low temperature.
-
-
Filtration: Separate the extract from the solid plant material by vacuum filtration.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).
-
Storage: Store the final extract at -20°C in an amber vial under an inert atmosphere.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol utilizes the favorable properties of supercritical CO2 for a gentle extraction.
-
Sample Preparation: Mill the dried plant material to a consistent particle size (e.g., 0.5 mm).
-
SFE System Preparation: Ensure the SFE system is clean and leak-free.[9]
-
Extraction Parameters:
-
Load the ground plant material into the extraction vessel.[9]
-
Set the extraction temperature to 40°C and the pressure to 200 bar.
-
Set the CO2 flow rate to 2 L/min.
-
-
Extraction: Start the CO2 pump and allow the extraction to proceed for the desired duration (e.g., 2 hours).[9]
-
Fractionation: If desired, fractionation can be achieved by sequential pressure reduction in the separators to isolate different compound classes.[9]
-
Collection: Collect the extract from the separator.
-
Storage: Store the extract at -20°C in a light-protected container.
Protocol 3: GC-MS Analysis for this compound and its Isomers
This protocol provides a general method for the analysis of this compound and its potential isomers.
-
Sample Preparation: Dilute the extract in a suitable solvent (e.g., hexane) to a concentration within the linear range of the instrument. Add an internal standard for quantification if necessary.[10]
-
GC-MS Parameters:
-
GC Column: Use a low-polarity column (e.g., DB-5ms or equivalent) for good separation of terpenes.
-
Injector: Set the injector temperature to a moderate value (e.g., 250°C) to ensure volatilization without degradation.
-
Oven Program: Start with a low initial temperature (e.g., 60°C) and use a slow temperature ramp (e.g., 3°C/min) to achieve good resolution of isomers.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Operate in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for accurate quantification of target isomers.[10]
-
-
Data Analysis: Identify peaks by comparing their mass spectra and retention times with those of authentic standards.
Visualizations
Caption: Factors leading to this compound isomerization during extraction.
Caption: Recommended workflow for minimizing this compound isomerization.
References
- 1. westernstates.com [westernstates.com]
- 2. Low temperature terpenes extraction method - Extraction - Future4200 [future4200.com]
- 3. mdpi.com [mdpi.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 9. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 10. benchchem.com [benchchem.com]
Strategies to enhance the precursor supply for Geranyllinalool biosynthesis.
Technical Support Center: Geranyllinalool (GGL) Biosynthesis
Welcome to the technical support center for this compound (GGL) biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in enhancing the precursor supply for GGL production.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound (GGL) yield is very low. What are the primary bottlenecks I should investigate?
Low GGL yields are typically traced back to three main areas: an insufficient supply of the direct precursor geranylgeranyl diphosphate (GGPP), low catalytic efficiency or expression of the this compound synthase (GLS) enzyme, or diversion of GGPP into competing metabolic pathways.[1][2]
A systematic approach to troubleshooting is recommended. Start by verifying the expression and activity of your GLS enzyme. If the enzyme is active, the bottleneck is likely in the precursor supply chain. The universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the foundational building blocks.[3] Enhancing the metabolic flux towards these molecules is a critical first step.[2] Subsequently, you must ensure the efficient conversion of IPP and DMAPP into GGPP and minimize its consumption by native pathways.[2][4]
Below is a logical workflow to diagnose and address low GGL yield.
FAQ 2: How can I increase the supply of the universal precursors, IPP and DMAPP, in my host organism?
Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal C5 building blocks for all terpenoids, including GGL.[3] They are synthesized via two primary native pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, used by most prokaryotes and in the plastids of plants.[5][6][7]
Strategy 1: Enhance the Native Pathway
-
In E. coli (MEP Pathway): Overexpression of key enzymes in the native MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP isomerase (IDI), can increase the precursor pool.[3][8]
-
In S. cerevisiae (MVA Pathway): The MVA pathway is often upregulated by overexpressing key regulatory genes. A common strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1), which removes a feedback inhibition mechanism.[9][10] Overexpressing other pathway enzymes like FPP synthase (ERG20) and IPP isomerase (IDI1) can also be beneficial.[9][11]
Strategy 2: Introduce a Heterologous Pathway A powerful strategy, particularly in E. coli, is to introduce the entire MVA pathway from eukaryotes like Saccharomyces cerevisiae.[5] This creates a parallel production route for IPP and DMAPP, often leading to significantly higher precursor availability than relying on the native MEP pathway alone.[12]
Strategy 3: The Isopentenol Utilization Pathway (IUP) A newer, synthetic pathway called the isopentenol utilization pathway (IUP) can be introduced to convert supplemented isopentenols (like isoprenol) directly into IPP.[12][13] This can bypass upstream metabolic bottlenecks entirely and has shown potential for high-flux production.[12]
FAQ 3: How can I increase the flux from IPP/DMAPP specifically towards GGPP for GGL production?
Once you have a sufficient pool of IPP and DMAPP, the challenge becomes channeling these precursors efficiently towards GGPP. This involves upregulating the enzymes that produce GGPP while down-regulating those that consume its intermediates (GPP and FPP) for other purposes.
Key Strategies:
-
Overexpress a Potent GGPPS: The most direct strategy is to overexpress a highly active geranylgeranyl diphosphate synthase (GGPPS).[13][14] GGPPS enzymes from different organisms can have varying catalytic efficiencies, so screening multiple candidates may be beneficial.[15] For example, a study on geranylgeraniol (GGOH), which also uses GGPP as a precursor, found that using a GGPPS with stronger catalytic ability was a key step in increasing titer.[13][14]
-
Down-regulate Competing Pathways: GGPP and its precursor FPP are branch points for numerous essential metabolic pathways.[2]
-
Enzyme Fusion and Scaffolding: To improve the efficiency of multi-step enzymatic reactions and prevent the diffusion of intermediates, enzymes can be physically linked.
-
Fusion Proteins: Creating a fusion protein of an FPP synthase (FPPS) and a GGPPS can channel FPP directly to the next step.[9] This has been shown to be effective for GGOH production, where a BTS1-ERG20 (GGPPS-FPPS) fusion almost completely shifted flux towards the desired product.[9]
-
Protein Scaffolding: Assembling pathway enzymes onto a synthetic protein scaffold can co-localize them, increasing local substrate concentrations and improving overall pathway flux.
-
The table below summarizes results from engineering S. cerevisiae for the production of geranylgeraniol (GGOH), a product also derived from GGPP, demonstrating the effectiveness of these strategies.
| Strain Engineering Strategy | Host Organism | Key Genes Modified | Titer Achieved | Fold Increase | Reference |
| Baseline | S. cerevisiae | Overexpression of BTS1 (GGPPS) | Low (not specified) | - | [9] |
| Phosphatase Co-expression | S. cerevisiae | Co-overexpression of BTS1 and DPP1 | Increased GGOH | N/A | [9] |
| Fusion Protein | S. cerevisiae | Overexpression of BTS1-DPP1 fusion | Higher than separate co-expression | N/A | [9] |
| Upstream + Fusion | S. cerevisiae | Co-expression of HMG1 + BTS1-DPP1 | 191.9 mg/L Squalene, 0.2 mg/L GGOH | N/A | [9] |
| Full Pathway Engineering | S. cerevisiae | Co-expression of HMG1, BTS1-DPP1, and ERG20-BTS1 | 228.8 mg/L GGOH | >1000x | [9] |
| Fermentation Optimization | S. cerevisiae | Engineered strain from above | 3.31 g/L GGOH | ~14.5x | [9] |
| Combinatorial Design | S. cerevisiae | Combinatorial tuning of tHMGR, GGPPSsa, BTS1-ERG20 | 1315.44 mg/L GGOH | N/A | [10] |
FAQ 4: What experimental protocol can I follow for expressing a this compound Synthase (GLS) and analyzing the product?
Here is a general protocol for the heterologous expression of a candidate GLS gene in E. coli and subsequent product analysis. This protocol is based on standard molecular biology techniques and methodologies described in related studies.[18]
Detailed Experimental Protocol: GLS Expression and GGL Analysis
1. Vector Construction and Host Strain
- Gene Synthesis: Synthesize the coding sequence of your target GLS (e.g., Arabidopsis thaliana TPS04/GES, At1g61120), codon-optimized for E. coli.[19] Include restriction sites for cloning (e.g., NdeI and XhoI).
- Vector Selection: Choose a suitable expression vector, such as pET-28a(+) or pET32a, which provides an inducible T7 promoter and an optional N-terminal His-tag for protein purification.[18]
- Cloning: Digest both the synthesized gene and the expression vector with the selected restriction enzymes. Ligate the GLS insert into the vector using T4 DNA Ligase.
- Transformation: Transform the resulting plasmid into a cloning strain like E. coli DH5α for plasmid amplification and sequence verification.
- Expression Host: Transform the sequence-verified plasmid into an expression host strain like E. coli BL21(DE3). This strain contains the T7 RNA polymerase gene required for expression from the T7 promoter.
2. Protein Expression and Induction
- Starter Culture: Inoculate a single colony of the transformed BL21(DE3) strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a). Grow overnight at 37°C with shaking (220 rpm).
- Main Culture: Inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of ~0.1.
- Growth: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 16-20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
- Expression: Continue to incubate the culture at the lower temperature (16-20°C) for 16-20 hours to promote proper protein folding.
3. Cell Lysis and In Vitro Enzyme Assay
- Harvest Cells: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
- Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM DTT). Lyse the cells using sonication or a French press.
- Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The supernatant contains the crude protein extract. (Optional: Purify the His-tagged GLS using Ni-NTA chromatography).
- Enzyme Assay: In a glass vial, set up the reaction: 50 µL of purified enzyme or crude extract, 500 µL of assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2), and 10 µM of GGPP substrate.
- Incubation: Incubate the reaction at 30°C for 2-4 hours.
4. Product Extraction and Analysis
- Extraction: Add an equal volume of an organic solvent (e.g., hexane or ethyl acetate) to the reaction vial. Vortex vigorously for 1 minute to extract the GGL product.
- Phase Separation: Centrifuge briefly to separate the aqueous and organic phases. Carefully collect the upper organic phase.
- Analysis by GC-MS: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
- Column: Use a non-polar column suitable for terpene analysis (e.g., HP-5ms).
- Temperature Program: Example program: Start at 80°C, hold for 2 min, ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
- Identification: Compare the resulting mass spectrum and retention time to an authentic this compound standard to confirm product identity and quantify the yield.
References
- 1. escholarship.org [escholarship.org]
- 2. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biomedical Importance of the Missing Pathway for Farnesol and Geranylgeraniol Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overcoming Bottlenecks for Metabolic Engineering of Sesquiterpene Production in Tomato Fruits [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overproduction of Geranylgeraniol by Metabolically Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Saccharomyces cerevisiae for geranylgeraniol overproduction by combinatorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overproduction of geraniol by enhanced precursor supply in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancing Geranylgeraniol Production by Metabolic Engineering and Utilization of Isoprenol as a Substrate in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Geranyllinalool: A Validated GC-MS Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Geranyllinalool. It includes a detailed experimental protocol, performance data, and a comparison with alternative analytical techniques to assist researchers in selecting the most suitable method for their specific needs.
Quantitative GC-MS Method for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The method's high sensitivity and selectivity make it particularly well-suited for complex matrices.
Experimental Protocol
A validated GC-MS method for the quantitative analysis of this compound involves the following key steps:
1. Sample Preparation:
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable volatile solvent such as methanol or hexane.[1][2] A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[1][2]
-
Internal Standard: An internal standard (IS), such as a deuterated analog of a similar terpene (e.g., [(2)H(7)]-geraniol), is added to all calibration standards and samples at a constant concentration to correct for variations in injection volume and instrument response.[3][4][5]
-
Sample Extraction: For liquid samples like essential oils, a simple dilution with a suitable solvent is often sufficient.[1] For more complex matrices, a liquid-liquid extraction with a non-polar solvent like hexane may be necessary to isolate the analyte.[1]
2. GC-MS Instrumentation and Conditions:
The following table outlines typical GC-MS parameters for the analysis of terpene compounds, which can be adapted for this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or similar[1] |
| Mass Spectrometer | Agilent 5975B inert MSD or similar[1] |
| GC Column | A polar capillary column such as a DB-Wax (60 m x 0.32 mm i.d., 0.50 µm film thickness) is often used.[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min).[6] |
| Injection Mode | Splitless or split, depending on the sample concentration. |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Temperature Program | An initial temperature of 50-70°C, held for a few minutes, followed by a ramp up to 230-250°C.[1][7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C[6] |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis.[1][6] |
| Transfer Line Temp | 280 °C |
Characteristic Ions for this compound:
Based on mass spectrometry data for a this compound standard, the following characteristic ions can be monitored in SIM mode for quantification and confirmation: m/z 69, 81, 93, 107, and 290.[8]
Method Validation
The GC-MS method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters are summarized in the table below. The data presented is based on validated methods for similar terpenes and serves as a strong indicator of the expected performance for this compound analysis.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998[2][9] |
| Limit of Detection (LOD) | Typically in the low µg/mL or ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range.[2] |
| Accuracy (% Recovery) | 80.23–115.41 %[2][9] |
| Precision (%RSD) | |
| - Intra-day | ≤ 12.03 %[2][9] |
| - Inter-day | ≤ 11.34 %[2][9] |
Workflow for GC-MS Method Validation
Caption: Workflow of the GC-MS Method Validation for this compound Analysis.
Comparison with Alternative Methods
While GC-MS is a powerful technique, other methods can also be employed for the analysis of terpenes. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can be an alternative for the analysis of less volatile or thermally labile terpenes.
Performance Comparison: GC-MS vs. HPLC-UV
| Feature | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | Very High (mass fragmentation patterns are highly specific). | Moderate to High (depends on chromatographic resolution). |
| Sensitivity | High (especially in SIM mode). | Moderate. |
| Compound Amenability | Volatile and semi-volatile compounds. Derivatization may be needed for polar compounds. | Non-volatile and thermally labile compounds. |
| Sample Throughput | Moderate. | Moderate to High. |
| Cost | Higher initial investment and maintenance costs. | Lower initial investment and maintenance costs. |
| Strengths | Excellent for identification of unknown compounds, high sensitivity. | Robust, widely available, suitable for a broader range of compounds without derivatization. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower selectivity and sensitivity compared to GC-MS. |
Logical Comparison of Analytical Methods
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Geranyllinalool Enantiomers: Uncovering the Influence of Stereochemistry on Biological Activity
A noticeable gap in current research is the comparative analysis of the biological activities of individual Geranyllinalool enantiomers. While this compound, a naturally occurring diterpene alcohol, is recognized for its role as a fragrance and flavoring agent with potential antimicrobial and therapeutic properties, studies distinguishing the bioactivity of its (+) and (-) forms are conspicuously absent from publicly available literature. [1][2][3] This guide aims to address this knowledge gap by summarizing the known biological activities of racemic or unspecified this compound and presenting a case study on the well-documented stereospecific bioactivities of the structurally related monoterpene, linalool. Furthermore, we provide standardized experimental protocols to encourage and facilitate future comparative research on this compound enantiomers.
Known Biological Activities of this compound (Racemic/Unspecified)
This compound, as a mixture of its stereoisomers, has been identified in various essential oils and is known to contribute to their aromatic profile.[2] Its biological activities, though not extensively studied with respect to individual enantiomers, are reported to include:
-
Antimicrobial Properties: this compound has been investigated for its potential to influence microbial processes, such as its effect on pyocyanin and Pseudomonas quinolone signal (PQS) production by Pseudomonas aeruginosa.[1] The related monoterpene, geraniol, has demonstrated notable antimicrobial activity against various pathogens.[4][5][6][7]
-
Anti-inflammatory Potential: While direct evidence for this compound is limited, the parent compound geraniol exhibits significant anti-inflammatory and antioxidant properties.[4][8][9][10][11][12] Studies on geraniol have shown it can modulate key inflammatory pathways.[9]
-
Anticancer Activity: The anticancer potential of geraniol, a structural component of this compound, has been widely explored. It has been shown to inhibit the growth of various cancer cell lines and may act as a chemosensitizing agent.[8][13][14][15]
The Importance of Stereochemistry: A Case Study on Linalool Enantiomers
The significant differences in the biological activities of linalool enantiomers provide a compelling rationale for investigating the stereospecific effects of this compound. Linalool, a smaller terpene alcohol that shares a structural resemblance to the terminal portion of this compound, exists as two enantiomers: (+)-linalool (licareol) and (-)-linalool (coriandrol).
Research has demonstrated that these enantiomers can exhibit distinct biological effects:
-
Antimicrobial Activity: Studies on linalool enantiomers have revealed differences in their antimicrobial efficacy against various microorganisms. For instance, one enantiomer may show stronger inhibition of certain bacterial or fungal strains compared to the other.[16]
-
Anti-inflammatory Effects: The anti-inflammatory properties of linalool have also been shown to be stereospecific. The degree of inflammation reduction can vary between the (+) and (-) forms.
-
Pharmacological and Olfactory Differences: Enantiomers can interact differently with chiral biological receptors, leading to variations in their pharmacological effects and even their perceived scent.[16]
The following table summarizes the differential biological activities observed for linalool enantiomers, highlighting the critical role of stereochemistry.
| Biological Activity | (+)-Linalool (Licareol) | (-)-Linalool (Coriandrol) | Reference |
| Antimicrobial | Varied efficacy against different microbes | Varied efficacy against different microbes | [16] |
| Anti-inflammatory | Demonstrated activity | Demonstrated activity, with potential for different potency | |
| Olfactory Perception | Described as more floral, sweet | Described as more woody, petitgrain-like |
A Proposed Framework for the Comparative Study of this compound Enantiomers
To address the current research gap, a systematic investigation into the biological activities of (+)-Geranyllinalool and (-)-Geranyllinalool is required. The following experimental workflow is proposed for a comprehensive comparative analysis.
Caption: Proposed workflow for a comparative study of this compound enantiomers.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of (+)-Geranyllinalool and (-)-Geranyllinalool against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a logarithmic growth phase. The microbial suspension is then adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Broth Microdilution Assay: A serial two-fold dilution of each this compound enantiomer is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganisms with no test compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the enantiomer that completely inhibits visible microbial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar surface after incubation.[17]
In Vitro Anti-inflammatory Assays
Objective: To evaluate and compare the anti-inflammatory effects of this compound enantiomers by measuring their ability to inhibit pro-inflammatory mediators in cell-based assays.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of each this compound enantiomer for a specified period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][19]
Cytotoxicity Assays for Anticancer Activity
Objective: To assess and compare the cytotoxic effects of this compound enantiomers on various cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line are cultured in appropriate media.
-
MTT Assay: Cells are seeded in 96-well plates and treated with increasing concentrations of each this compound enantiomer for 24, 48, and 72 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is then added, which is converted to formazan by viable cells. The absorbance of the formazan solution is measured to determine cell viability.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the enantiomer that causes 50% inhibition of cell growth, is calculated for each cell line and time point.[20]
Visualizing the Biosynthetic Origin and a Key Anti-inflammatory Pathway
The biosynthesis of this compound originates from the general terpenoid pathway, and its potential anti-inflammatory action can be hypothesized to involve key signaling cascades.
Caption: Biosynthesis of this compound and its potential modulation of the NF-κB pathway.[21]
This guide underscores the necessity for dedicated research into the stereospecific biological activities of this compound enantiomers. By providing a framework for such investigations, we hope to stimulate further studies that will unlock the full therapeutic potential of these chiral molecules.
References
- 1. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 2. deascal.com [deascal.com]
- 3. Page loading... [guidechem.com]
- 4. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
- 20. phcogrev.com [phcogrev.com]
- 21. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geranyllinalool and Linalool in Insect Attraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect-attracting and repelling properties of two naturally occurring terpenoid alcohols: Geranyllinalool and Linalool. By presenting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform research and development in the fields of chemical ecology, pest management, and the formulation of novel insect control agents.
Executive Summary
Linalool, a monoterpenoid, exhibits a well-documented dual role in plant-insect interactions, acting as both an attractant and a repellent depending on its concentration, the specific insect species, and its stereoisomerism. In contrast, this compound, a diterpenoid, is primarily recognized for its role in plant defense, often acting as a precursor to insect-induced volatiles that attract predators of herbivores, and possessing inherent insecticidal properties. Direct comparative studies on the attractant properties of these two compounds are limited, with available data suggesting Linalool has a more pronounced and versatile role in direct insect attraction.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the behavioral responses of various insect species to Linalool and Geraniol, a structurally similar and more extensively studied monoterpenoid that can serve as a proxy for understanding potential properties of this compound in some contexts.
Table 1: Repellent Effects of Linalool and Geraniol on Mosquitoes
| Compound | Insect Species | Assay Type | Concentration | Repellency Rate (%) | Citation |
| Linalool | Aedes aegypti | Diffuser | 100% | 93 (indoors), 58 (outdoors) | [1][2] |
| Geraniol | Aedes aegypti | Diffuser | 100% | 97 (indoors), 75 (outdoors) | [1] |
Table 2: Behavioral Responses of Bed Bugs (Cimex lectularius) to Linalool and Geraniol
| Compound | Assay Type | Residue Age | Observation | Result | Citation |
| Linalool | Choice Test | 24-h aged | Aggregation | Bed bugs aggregated in areas treated with linalool. | [3][4] |
| Geraniol | Choice Test | 24-h aged | Avoidance | Bed bugs avoided resting on filter papers treated with geraniol. | [3][4] |
Table 3: Attractant and Repellent Effects of Linalool Enantiomers on Moths
| Enantiomer | Insect Species | Behavioral Response | Citation |
| (S)-(+)-linalool | Spodoptera exigua | Attractant (for pollinators) | [5][6] |
| (R)-(-)-linalool | Spodoptera exigua | Repellent | [5][6] |
Experimental Protocols
Y-Tube Olfactometer Bioassay
This protocol is a standard method for assessing the preference of an insect for a volatile chemical.
Objective: To determine the behavioral response (attraction, neutrality, or repulsion) of an insect to this compound or Linalool.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter and humidification flask
-
Odor source chambers
-
Test insect of choice
-
Solutions of this compound and Linalool in an appropriate solvent (e.g., hexane or paraffin oil)
-
Solvent control
-
Filter paper strips
Procedure:
-
Setup: Connect the air source to the Y-tube olfactometer through the charcoal filter and humidification flask. Regulate the airflow to a constant rate (e.g., 100 mL/min) through each arm of the Y-tube using flow meters.
-
Odor Application: Apply a known concentration of the test compound (this compound or Linalool) onto a filter paper strip and place it in one of the odor source chambers connected to one arm of the Y-tube. Place a filter paper strip with the solvent control in the other odor source chamber.
-
Acclimation: Allow the system to equilibrate for a set period (e.g., 5 minutes) to ensure a stable odor plume.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Observation: Observe the insect's movement for a defined period (e.g., 10 minutes). Record the first choice of arm (the arm the insect enters and stays in for a predetermined time, e.g., 15 seconds) and the total time spent in each arm.
-
Replication: Repeat the experiment with a new insect for a statistically significant number of replicates (e.g., 30-50).
-
Control Measures: To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials. Clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven between trials to remove any residual odors.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.
Objective: To determine if an insect's antenna can detect this compound or Linalool and to quantify the relative intensity of the response.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
Silver/silver chloride wires
-
Amplifier and data acquisition system
-
Air delivery system with charcoal filter
-
Pasteur pipettes and filter paper for stimulus delivery
-
Solutions of this compound and Linalool at various concentrations
-
Solvent control
Procedure:
-
Insect Preparation: Anesthetize the insect (e.g., by chilling). For an excised antenna preparation, carefully remove an antenna at the base.
-
Electrode Placement: Mount the insect or the excised antenna. Insert the reference electrode (a glass capillary filled with saline solution and a Ag/AgCl wire) into the insect's head or the base of the excised antenna. Place the recording electrode over the tip of the antenna.
-
Stimulus Preparation: Apply a known amount of the test compound solution onto a filter paper strip and insert it into a Pasteur pipette.
-
Stimulus Delivery: Deliver a puff of clean, humidified air through the Pasteur pipette, carrying the volatile stimulus over the antenna.
-
Data Recording: Record the resulting electrical potential (the EAG response) using the amplifier and data acquisition system.
-
Dose-Response: Test a range of concentrations for each compound to generate a dose-response curve.
-
Controls: Use a solvent-only puff as a negative control and a known standard odorant as a positive control.
-
Analysis: Measure the amplitude of the EAG responses (in millivolts) for each stimulus.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general insect olfactory signaling pathway and the workflows for the described experimental protocols.
Figure 1: Generalized insect olfactory signaling pathway.
Figure 2: Experimental workflow for a Y-tube olfactometer bioassay.
Figure 3: Experimental workflow for an electroantennography (EAG) assay.
Discussion and Conclusion
The available evidence suggests that Linalool and this compound play distinct roles in mediating insect behavior. Linalool is a versatile semiochemical, capable of both attracting and repelling a wide range of insects. Its effects are nuanced, often depending on the specific enantiomer present and the concentration. The (S)-(+)-enantiomer is frequently associated with pollinator attraction, while the (R)-(-)-enantiomer can act as a repellent[5][6]. This duality makes Linalool a complex but potentially powerful tool in the development of behavior-modifying agents for insects.
This compound, on the other hand, appears to be more consistently involved in plant defense. It can act as a direct insecticidal agent and is a known precursor to the volatile homoterpene (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), which is released by plants upon herbivore damage and serves to attract natural enemies of the herbivores[7]. While there is evidence of its biocidal properties against some insect pests, its role as a direct attractant is less clear and likely context-dependent[8][9]. The comparison with Geraniol, which shows strong repellent activity against mosquitoes, further suggests that compounds with this structural backbone may be more inclined towards repellency than attraction for certain insect groups.
For researchers and professionals in drug development, the key takeaway is the differential functionality of these two compounds. Linalool, with its enantiomer-specific activities, offers a sophisticated target for developing selective attractants for beneficial insects or repellents for pests. The development of formulations with specific enantiomeric ratios could be a promising avenue for creating highly targeted products.
This compound and its derivatives, given their role in indirect defense and insecticidal activity, are more likely candidates for the development of broad-spectrum insecticides or products that enhance biological control by attracting predatory or parasitic insects.
Further direct comparative studies, particularly using olfactometer and EAG bioassays with a wider range of insect species, are necessary to fully elucidate the attractant and repellent properties of this compound in comparison to the more extensively studied Linalool. Such research will be invaluable for the rational design of the next generation of insect control and management solutions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Odorant Receptor OR45a Mediates Female-Specific Attraction to cis-Linalool Oxide in Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discrimination between enantiomers of linalool by olfactory receptor neurons in the cabbage moth Mamestra brassicae (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Geranyllinalool Quantification: NMR vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of geranyllinalool, a diterpenoid alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries, is critical for quality control, formulation development, and scientific research. This guide provides a comprehensive comparison of two powerful analytical techniques for this compound quantification: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on the cross-validation of these methods to ensure data accuracy, reliability, and interchangeability between different analytical platforms.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, sample matrix complexity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for NMR and GC-MS in the context of terpenoid quantification. It is important to note that direct comparative studies on this compound are not extensively available, and these values are based on the analysis of similar terpenoids and general principles of the techniques.
| Parameter | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Quantification is based on the integral of a specific resonance signal relative to an internal standard. | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection and quantification based on mass-to-charge ratio. |
| Selectivity | High, based on unique chemical shifts of protons on the target molecule. | Very high, based on a combination of retention time and mass fragmentation pattern.[1] |
| Sensitivity (LOD/LOQ) | Generally lower sensitivity, with Limits of Detection (LOD) typically in the µg/mL range.[2] | High sensitivity, with LODs often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[2] |
| Linearity | Excellent linearity over a wide dynamic range. | Good linearity, but detector saturation can occur at high concentrations. |
| Precision (RSD) | Typically <5% Relative Standard Deviation (RSD). | Typically <10% RSD.[3] |
| Accuracy (Recovery) | High accuracy, as it is a primary ratio method. | Good accuracy, with typical recoveries between 79-91%.[3] |
| Sample Preparation | Minimal, often requiring only dissolution in a deuterated solvent with an internal standard.[4][5] | More extensive, may involve extraction, derivatization, and solvent exchange to ensure volatility and compatibility with the GC system.[5][6] |
| Analysis Time | Relatively short per sample (minutes), especially for screening purposes.[5] | Longer per sample due to chromatographic separation (tens of minutes). |
| Matrix Effects | Less susceptible to matrix effects from non-magnetic components.[2] | Can be prone to matrix effects that may enhance or suppress the analyte signal.[2] |
| Structural Information | Provides detailed structural information about the analyte. | Provides mass fragmentation patterns that aid in identification. |
Experimental Workflows
A cross-validation study aims to demonstrate that two different analytical methods provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of this compound quantification using NMR and GC-MS.
References
Comparative analysis of Geranyllinalool content in different plant species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Geranyllinalool content in different plant species, supported by available experimental data. It includes detailed methodologies for extraction and quantification, along with visualizations of the biosynthetic pathway and experimental workflow to aid in research and development.
Quantitative Analysis of this compound
This compound is an acyclic diterpene alcohol found in a variety of plants, contributing to their aroma and defense mechanisms.[1] Its concentration can vary significantly between species and even different tissues within the same plant. Below is a summary of reported this compound content in selected plant species.
| Plant Species | Family | Plant Part | This compound Content (% of total extract/volatile profile) | Notes |
| Zingiber chrysanthum | Zingiberaceae | Seed | 40.3% | Major constituent of the hexane extract.[2] |
| Rhizomes | 27.8% | Major constituent of the hexane extract.[2] | ||
| Perianth | 3.8% | Constituent of the hexane extract.[2] | ||
| Nicotiana tabacum (Transgenic) | Solanaceae | Leaves | 33.8% | Overexpressing Salvia guaranitica this compound Synthase (SgGES).[3] |
| Nicotiana attenuata | Solanaceae | Leaves, Flowers | Not quantified as free this compound | Present as 17-hydroxythis compound diterpene glycosides (HGL-DTGs) which serve as a defense mechanism.[1][4][5][6][7] |
| Solanum lycopersicum (Tomato) | Solanaceae | Trichomes | Present, but not typically in high concentrations in non-transgenic varieties. | A precursor to the volatile (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT).[1][8] |
| Vitis vinifera (Grape) | Vitaceae | Berries, Must | Low concentrations in non-aromatic varieties. | Contributes to the floral aroma of certain Muscat varieties.[9] |
Biosynthesis of this compound
This compound is synthesized via the methylerythritol phosphate (MEP) pathway in plant plastids. The final step involves the conversion of Geranylgeranyl diphosphate (GGPP), a C20 intermediate, into this compound. This reaction is catalyzed by the enzyme this compound synthase (GLS), a type of terpene synthase (TPS).[1]
Experimental Protocols
The quantification of this compound from plant tissues is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free method for extracting volatile compounds like this compound.
Protocol: Quantification of this compound using HS-SPME-GC-MS
This protocol is a generalized procedure based on common methodologies for plant volatile analysis.[10][11][12]
1. Sample Preparation:
-
Collect fresh plant tissue (e.g., leaves, flowers, rhizomes).
-
Immediately freeze the samples in liquid nitrogen to halt metabolic activity and store at -80°C until analysis.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Weigh approximately 100-200 mg of the powdered sample into a 20 mL headspace vial.
2. Internal Standard Addition:
-
To enable accurate quantification, add a known amount of an internal standard to each sample. A suitable internal standard would be a structurally similar compound not naturally present in the sample, such as 1-heptanol or a deuterated analog of a related terpene.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Seal the vial with a septum-lined cap.
-
Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 50-60°C) for an equilibration period (e.g., 15-30 minutes).
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the hot injector (e.g., 250°C) of the GC-MS system.
-
GC Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramp at 5°C/min to 180°C, followed by a ramp of 15°C/min to 250°C, and hold for 5 minutes.
-
MS Conditions (Example):
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
5. Data Analysis:
-
Identify this compound in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound typically shows characteristic fragment ions at m/z 69, 81, 93, and 107.
-
Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of a this compound standard.
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Silencing geranylgeranyl diphosphate synthase in Nicotiana attenuata dramatically impairs resistance to tobacco hornworm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific decorations of 17-hydroxythis compound diterpene glycosides solve the autotoxicity problem of chemical defense in Nicotiana attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoterpenes in the glandular trichomes of tomato are synthesized from a neryl diphosphate precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Geranyllinalool and Its Glycosylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the diterpene alcohol geranyllinalool and its glycosylated forms. While research on this compound itself is ongoing, studies on its glycosylated derivatives, particularly in the context of plant defense, offer valuable insights into how glycosylation can modulate biological activity. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways and concepts to support further research and drug development.
Comparative Analysis of Biological Activities
Direct comparative studies on the anticancer, antimicrobial, and anti-inflammatory activities of this compound versus its specific glycosylated derivatives are limited in the current scientific literature. However, research on 17-hydroxythis compound diterpene glycosides (HGL-DTGs) in plants like Nicotiana attenuata provides a clear example of how glycosylation can alter cytotoxicity and confer specific biological roles.
| Biological Activity | This compound (Aglycone) | Glycosylated this compound Derivatives | Key Observations & Supporting Data |
| Anticancer Activity | Data not available. Related monoterpenes like linalool have shown cytotoxic effects against various cancer cell lines.[1][2][3] | Data not available. | Research is needed to evaluate and compare the anticancer potential of this compound and its glycosides. |
| Antimicrobial Activity | Data not available. Related monoterpenes like linalool show broad-spectrum antimicrobial activity.[4][5] | Data not available. | Glycosylation can either increase or decrease the antimicrobial activity of terpenes depending on the specific compound and microbial strain. |
| Anti-inflammatory Activity | Data not available. Linalool, a structural component, exhibits anti-inflammatory properties.[6] | Data not available. | The effect of glycosylation on the anti-inflammatory activity of this compound has not been reported. |
| Phytotoxicity (Cytotoxicity to Plant Cells) | Phytotoxic. The aglycone 17-hydroxythis compound is toxic to Nicotiana attenuata cells. | Non-phytotoxic. Glycosylation of 17-hydroxythis compound detoxifies the molecule for the plant. | In N. attenuata, silencing the genes responsible for glycosylating 17-hydroxythis compound results in severe developmental defects due to the accumulation of the toxic aglycone. |
| Anti-herbivore Defense | Precursor to the active defense compounds. | Active. 17-hydroxythis compound diterpene glycosides (HGL-DTGs) are potent anti-herbivore defense metabolites in N. attenuata. | Feeding assays with Manduca sexta (tobacco hornworm) larvae show that HGL-DTGs deter feeding and negatively impact larval mass.[7] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for assessing key biological activities discussed in this guide.
MTT Assay for Cytotoxicity
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HCT 116 for colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its glycosylated derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of the pro-inflammatory mediator nitric oxide (NO) can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound or its glycosylated derivatives for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.
Protocol:
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds (this compound and its glycosylated derivatives) are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without the test compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
Visualizations
Biosynthesis of 17-Hydroxythis compound Diterpene Glycosides
Caption: Biosynthesis of HGL-DTGs from this compound.
Experimental Workflow for Bioactivity Screening
Caption: A typical workflow for comparing bioactivities.
General Effects of Glycosylation on Bioactivity
Caption: Glycosylation alters properties and bioactivity.
References
- 1. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linalool Exhibits Cytotoxic Effects by Activating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of the antimicrobial activity of Geranyllinalool and its isomers.
A scarcity of published data on the antimicrobial properties of Geranyllinalool and its specific isomers necessitates a comparative review of the structurally related and extensively studied terpenoids, geraniol and linalool. This guide provides an objective, data-driven comparison of their in vitro antimicrobial activities, supported by experimental evidence, to inform researchers, scientists, and drug development professionals.
Geraniol and linalool, both monoterpene alcohols, are well-documented for their significant antimicrobial effects against a broad spectrum of microorganisms. Their activity is influenced by their chemical structure, particularly the presence of a hydroxyl group, which is believed to contribute to their mechanism of action, primarily through the disruption of bacterial cell membranes.[1][2] This guide synthesizes available data on their minimum inhibitory concentrations (MIC) and outlines the common experimental protocols used for such assessments.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of geraniol and linalool is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of geraniol and linalool against various bacterial strains as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Geraniol against Various Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 43300 | 250 - 2500 µL/mL | [3] |
| Bacillus cereus | - | 360 | [3] |
| Bacillus subtilis | - | 720 | [3] |
| Listeria monocytogenes | BA50 | 0.28 (BA50 value) | [1] |
| Salmonella enterica | - | 0.15 (BA50 value) | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Linalool against Various Bacteria
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.1 - 1.6 | [1] |
| Bacillus subtilis | - | 0.1 - 1.6 | [1] |
| Escherichia coli | - | 0.1 - 1.6 | [1] |
| Pasteurella multocida | - | 0.1 - 1.6 | [1] |
| Pseudomonas fluorescens | ATCC13525 | 1.25 µL/mL | [2][4] |
| Shewanella putrefaciens | - | 1.5 µL/mL | [5] |
Experimental Protocols
The determination of the antimicrobial activity of compounds like geraniol and linalool in vitro relies on standardized and reproducible methods. The most common protocols cited in the literature for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are detailed below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is most frequently determined using broth microdilution or agar dilution methods.
1. Broth Microdilution Method:
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The test compounds (geraniol or linalool) are serially diluted in a suitable solvent (e.g., ethanol or DMSO) and then in the broth medium to achieve a range of concentrations.
-
Incubation: The diluted bacterial inoculum is added to microtiter plate wells containing the serially diluted test compounds. Positive (broth with inoculum, no compound) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Agar Dilution Method:
-
Preparation of Agar Plates: The test compound is incorporated into molten agar at various concentrations and poured into Petri dishes.
-
Inoculation: The standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria on the agar surface.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step after the MIC determination to assess the bactericidal effect of the compound.
-
Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the microtiter plate that showed no visible growth in the MIC test.
-
Plating: The aliquot is plated onto a fresh, compound-free agar medium.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro determination of antimicrobial activity.
Caption: Workflow for determining MIC and MBC.
References
- 1. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating Geranyllinalool's Role in Plant Defense: A Comparison of Gene Silencing Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene silencing techniques to validate the function of Geranyllinalool (GLS) in plant defense against herbivores. This compound, a diterpene alcohol, and its derivatives, such as the volatile homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) and various diterpene glycosides (HGL-DTGs), are crucial components of both direct and indirect plant defense strategies. Their production is catalyzed by this compound Synthase (GLS) enzymes.[1][2] Understanding the role of these compounds is pivotal for developing novel strategies in crop protection and for identifying new biochemical pathways with potential applications in drug development.
The primary method discussed is Virus-Induced Gene Silencing (VIGS), a rapid and efficient technique for transient gene knockdown.[3][4][5] Its performance is compared with other established gene functional analysis methods, namely stable transformation (RNAi/Antisense) and CRISPR/Cas9-mediated genome editing.
Comparison of Gene Function Validation Methods
The validation of gene function in planta is critical for understanding complex biological processes such as plant-herbivore interactions. Below is a comparison of three prominent techniques used to elucidate the role of genes like this compound Synthase (GLS).
| Feature | Virus-Induced Gene Silencing (VIGS) | Stable Transformation (RNAi/Antisense) | CRISPR/Cas9 Genome Editing |
| Principle | Utilizes the plant's natural antiviral defense mechanism (Post-Transcriptional Gene Silencing) to degrade target mRNA.[3][6][7] | Integration of a T-DNA cassette expressing an inverted repeat (RNAi) or antisense strand of the target gene into the plant genome, leading to stable, heritable silencing. | A guided Cas9 nuclease creates a double-strand break at a specific genomic locus, which, upon repair, introduces mutations (insertions/deletions) that can knock out gene function.[8] |
| Speed | Rapid; results can be observed within 2-4 weeks of inoculation.[8] | Slow; requires plant transformation and regeneration, which can take several months to a year to obtain homozygous lines.[8] | Moderately fast to slow; depends on the efficiency of transformation and generation of stable edited lines. Virus-mediated delivery can speed up the process.[8] |
| Stability of Silencing | Transient; silencing effect can vary in different tissues and may not be heritable.[3] | Stable and heritable; passed on to subsequent generations. | Permanent and heritable modification of the gene at the DNA level.[8] |
| Efficiency | Can be variable and may result in incomplete silencing ("knockdown").[9] Efficiency is influenced by environmental conditions and the specific virus vector used.[10] | Can achieve high levels of stable gene suppression. | High efficiency in creating complete gene knockouts. Off-target effects are a consideration but can be minimized with careful guide RNA design. |
| High-Throughput Potential | Excellent; suitable for rapid screening of multiple candidate genes.[5] | Low; the process is laborious and time-consuming for large numbers of genes. | Moderate to high; multiplexing allows for the targeting of multiple genes simultaneously.[11] |
| Labor & Cost | Relatively low cost and less labor-intensive compared to stable transformation. | High cost and labor-intensive due to tissue culture and long timelines. | Moderate to high, depending on the transformation method employed. |
| Application for GLS Validation | Ideal for initial, rapid validation of GLS involvement in defense. | Suitable for in-depth studies requiring stable, multi-generational analysis of GLS function. | Provides definitive evidence of gene function by creating a complete knockout of GLS. |
Supporting Experimental Data
The following tables summarize quantitative data from studies on Nicotiana attenuata, a model organism for plant-herbivore interaction research. These studies demonstrate the impact of silencing genes involved in defense pathways, including those responsible for the production of this compound-derived compounds, on herbivore performance.
Table 1: Performance of Manduca sexta (Tobacco Hornworm) Larvae on Nicotiana attenuata with Silenced Defense-Related Genes.
Data synthesized from studies where silencing of upstream regulatory genes or related defense pathway genes led to a reduction in diterpene glycosides, providing an analogous scenario to direct GLS silencing.
| Plant Line | Gene Silenced | Measurement | Result | Percent Change vs. Control | Source |
| Control (Wild-Type) | - | Larval Mass (mg) after 8 days | 55 ± 5 | - | [12] |
| irHER1 | NaHER1 (Upstream regulator of HGL-DTGs) | Larval Mass (mg) after 8 days | 110 ± 8 | +100% | [12] |
| Control (pTV00 - Empty Vector) | - | Larval Mass (mg) after 12 days | 62 ± 4 | - | [13][14] |
| VIGS-NaGLP | NaGLP (Germin-like protein involved in defense signaling) | Larval Mass (mg) after 12 days | 95 ± 6 | +53% | [13][14] |
Table 2: Effect of Silencing Jasmonate Signaling on Manduca sexta Performance and Plant Defenses in Nicotiana attenuata.
Silencing the jasmonic acid (JA) pathway broadly impacts defense, including the production of terpene-based defenses.
| Plant Line | Measurement | Result (vs. Wild-Type) | Source |
| asLOX3 (Antisense Lipoxygenase 3) | Larval Mass Gain | Increased | [15] |
| Nicotine Accumulation | Reduced | [15] | |
| Trypsin Protease Inhibitor (TPI) Activity | Reduced | [15] | |
| Volatile Terpene Release | Reduced | [15] |
These data collectively demonstrate that disruption of defense signaling pathways, which include the production of this compound-derived compounds, significantly enhances the performance of specialist herbivores. This strongly supports the defensive role of this compound and its derivatives.
Experimental Protocols
Virus-Induced Gene Silencing (VIGS) of GLS in Nicotiana benthamiana
This protocol is adapted from established methods for VIGS in Solanaceae species.[6][7][10]
1. Vector Construction:
-
A 200-300 bp fragment of the target Nicotiana benthamiana GLS gene is amplified via PCR. This fragment should be from a conserved region of the gene to ensure effective silencing.
-
The amplified fragment is cloned into the pTRV2 (Tobacco Rattle Virus) vector.
-
The pTRV1 and the recombinant pTRV2-GLS plasmids are transformed into separate Agrobacterium tumefaciens strains (e.g., GV3101).
2. Plant Growth and Inoculation:
-
Nicotiana benthamiana seeds are sown and grown for 2.5 to 3 weeks, until the first 2-4 true leaves have emerged.[16]
-
Agrobacterium cultures containing pTRV1 and pTRV2-GLS are grown overnight.
-
The bacterial cells are pelleted, resuspended in infiltration buffer (10 mM MgCl₂, 10 mM MES pH 5.6, 200 µM acetosyringone), and incubated at room temperature for 2-4 hours.
-
Cultures containing pTRV1 and pTRV2-GLS are mixed in a 1:1 ratio.
-
The bacterial suspension is infiltrated into the undersides of the two youngest fully expanded leaves of the N. benthamiana seedlings using a needleless syringe.[16]
-
As controls, one set of plants is infiltrated with Agrobacterium carrying pTRV1 and an empty pTRV2 vector, and another set with a pTRV2 vector containing a fragment of the Phytoene Desaturase (PDS) gene, which serves as a visual marker for silencing (photobleaching).[6][7]
3. Herbivore Bioassay:
-
Approximately 2-3 weeks post-infiltration, when PDS silencing is visible in the control plants, newly emerged leaves (which will exhibit systemic silencing) are used for the bioassay.
-
First-instar larvae of an herbivore (e.g., Spodoptera exigua) are placed on the leaves of silenced (pTRV2-GLS), empty vector control, and wild-type plants.
-
Larval mass is measured at regular intervals (e.g., every 2 days for 10-14 days).
-
Other performance metrics, such as mortality rate and time to pupation, can also be recorded.
4. Confirmation of Gene Silencing:
-
Leaf tissue from systemically silenced leaves is harvested.
-
RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to quantify the transcript levels of the target GLS gene, confirming successful knockdown compared to control plants.[6][7]
Visualizations
Caption: Experimental workflow for VIGS to validate GLS gene function.
Caption: this compound biosynthesis pathway and the VIGS intervention point.
References
- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virus-induced gene silencing for in planta validation of gene function in cucurbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virus-induced gene silencing (VIGS) in Nicotiana benthamiana and tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dineshkumar.ucdavis.edu [dineshkumar.ucdavis.edu]
- 9. Virus-induced gene silencing in nicotiana benthamiana and other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas systems versus plant viruses: engineering plant immunity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Silencing of a Germin-Like Gene in Nicotiana attenuata Improves Performance of Native Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silencing of a germin-like gene in Nicotiana attenuata improves performance of native herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antisense LOX expression increases herbivore performance by decreasing defense responses and inhibiting growth-related transcriptional reorganization in Nicotiana attenuata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Comparative Metabolic Analysis of Plants With and Without Geranyllinalool Synthase
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plant Metabolites and Defense Compound Production.
This guide provides a detailed comparative analysis of the metabolic profiles of plants with and without a functional Geranyllinalool Synthase (GLS). The presence of GLS is pivotal for the biosynthesis of this compound, a key acyclic diterpene alcohol. This compound serves as a precursor to the volatile C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a critical signaling molecule in plant defense against herbivores.[1][2][3][4] Understanding the metabolic shifts resulting from the presence or absence of GLS offers valuable insights into plant defense mechanisms and provides potential targets for metabolic engineering and the development of novel pest control strategies.
Quantitative Metabolic Comparison
The primary metabolic distinction between plants with and without a functional this compound Synthase lies in the production of this compound and its downstream derivative, TMTT. The following tables summarize the quantitative differences observed in various studies involving wild-type plants and their GLS-deficient counterparts (e.g., through gene knockout or silencing).
| Metabolite | Wild-Type (with GLS) | GLS-Deficient (without GLS) | Fold Change | Plant Species | Reference |
| This compound | Present | Absent/Trace Levels | Significant Decrease | Arabidopsis thaliana | [3][4] |
| TMTT | Present (especially after herbivore induction) | Absent/Trace Levels | Significant Decrease | Arabidopsis thaliana | [3][4] |
| Other Terpenoids | May show compensatory changes | May show compensatory changes | Variable | Various | [5][6] |
| Enzyme Kinetics of this compound Synthase | |
| Enzyme | SlGLS (from Solanum lycopersicum) |
| Substrate | Geranylgeranyl diphosphate (GGPP) |
| Km value | 18.7 µM |
| Turnover rate (kcat) | 6.85 s⁻¹ |
| Reference | [2] |
Signaling and Biosynthetic Pathways
The production of this compound is initiated by the conversion of geranylgeranyl diphosphate (GGPP), a central intermediate in the diterpenoid pathway.[2][3] This reaction is catalyzed by this compound Synthase. The expression of the GLS gene is often induced by biotic stress, such as herbivore feeding, and is regulated by the jasmonic acid signaling pathway.[3][4]
References
- 1. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Cloning and Expression Analysis of this compound Synthase Gene (SgGES) from Salvia guaranitica Plants | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Geranyllinalool: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Geranyllinalool
This compound, a naturally occurring diterpenoid alcohol used in fragrance and as a chemical intermediate, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles.[3]
-
Hand Protection: Wear protective gloves.[3]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[3]
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[3]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Store in a well-ventilated place and keep the container tightly closed.[3][4]
-
Keep away from sources of ignition as it is a combustible liquid.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₃₄O |
| Molecular Weight | 290.48 g/mol [3] |
| Appearance | Clear colorless to pale yellow liquid[2] |
| Boiling Point | 250 °C[2][3] |
| Flash Point | 179 °C (354.2 °F) - closed cup[3] |
| Density | 0.885 g/mL at 20 °C[2] |
| Refractive Index | 1.486 - 1.492[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[3] Never pour this compound down the drain or dispose of it with regular trash.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed waste container.
-
The container must be compatible with organic compounds.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Include the concentration and any other solvents present in the waste mixture.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from sources of ignition and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[3]
-
Remove Ignition Sources: Eliminate all sources of ignition from the area.[3]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[3]
-
Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[3][4] Do not use combustible materials like sawdust.
-
Collect and Dispose: Shovel the absorbed material into a suitable, closed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Geranyllinalool
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols and logistical information for the proper handling and disposal of Geranyllinalool. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.
This compound Safety Data Summary
The following table summarizes key quantitative safety information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O | [1] |
| Molecular Weight | 290.48 g/mol | [1] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 250°C (482°F) | [3] |
| Flash Point | 179°C (354.2°F) - Closed Cup | [1] |
| Density | 0.885 g/mL at 20°C | [1] |
| OSHA PEL | No data available | [3] |
| NIOSH REL | No data available | [3] |
| ACGIH TLV | No data available | [3] |
GHS Hazard Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection : Chemical splash-resistant safety glasses or goggles with side protection are required at all times to prevent eye contact.[3] A face shield may be appropriate for tasks with a higher risk of splashing.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[5][6][7][8] Inspect gloves for any tears or holes before use and change them frequently, especially if they become contaminated.[5]
-
Body Protection : A flame-resistant laboratory coat should be worn to protect against skin contact.[3] Long pants and closed-toe shoes are also required.[3]
-
Respiratory Protection : Use only in a well-ventilated area.[3] If ventilation is inadequate or for tasks with a potential for generating aerosols or mists, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.[9]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3]
-
Avoiding Contact : Avoid all direct contact with the skin, eyes, and clothing.[3] Do not breathe fumes, vapors, or mists.[3]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[3]
-
Ignition Sources : Keep away from heat, sparks, and open flames, as it is a combustible liquid.[1][3]
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
The storage area should be secure and locked.[3]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4]
Disposal Plan
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[3]
-
Containerization : Collect waste this compound in a suitable, labeled, and tightly sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Disposal : Dispose of the contents and container at an approved waste disposal plant.[3] Do not dispose of down the drain or into the environment.[3]
Emergency Procedures
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air.[3] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Plan
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, using fume hoods to exhaust vapors.
-
Control Ignition Sources : Remove all sources of ignition from the area.
-
Containment : Prevent further leakage or spreading of the spill if it is safe to do so. Use inert absorbent materials like sand, vermiculite, or commercial sorbents to dike the spill.[3][10]
-
Absorption : Absorb the spilled material with an inert absorbent.[3] Work from the outside of the spill inwards to minimize spreading.
-
Collection : Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for disposal.[3][10]
-
Decontamination : Clean the spill area thoroughly with soap and water.[11]
-
Disposal : Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[3]
This compound Spill Response Workflow
Caption: Workflow for a this compound spill response.
References
- 1. ゲラニルリナロール technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. aramsco.com [aramsco.com]
- 6. safetyware.com [safetyware.com]
- 7. polycohealthline.com [polycohealthline.com]
- 8. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 9. This compound technical, =90 GC 1113-21-9 [sigmaaldrich.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
